molecular formula C41H64O14 B194528 Gitoxoside CAS No. 4562-36-1

Gitoxoside

Cat. No.: B194528
CAS No.: 4562-36-1
M. Wt: 780.9 g/mol
InChI Key: LKRDZKPBAOKJBT-UHFFFAOYSA-N
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Description

Gitoxin is a cardenolide glycoside that is gitoxigenin in which the 3beta-hydroxy group has been glycosylated with tridigitoxose. It is functionally related to a gitoxigenin.
Gitoxin has been reported in Digitalis viridiflora, Digitalis purpurea, and other organisms with data available.
an isomer of digoxin;  the OH group which is in the C16 position while it is in the C12 position for Digoxin

Properties

IUPAC Name

3-[3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H64O14/c1-19-36(47)27(42)14-33(50-19)54-38-21(3)52-34(16-29(38)44)55-37-20(2)51-32(15-28(37)43)53-24-8-10-39(4)23(13-24)6-7-26-25(39)9-11-40(5)35(22-12-31(46)49-18-22)30(45)17-41(26,40)48/h12,19-21,23-30,32-38,42-45,47-48H,6-11,13-18H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRDZKPBAOKJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)O)O)C)C)C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H64O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871908
Record name 3-{[2,6-Dideoxyhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl]oxy}-14,16-dihydroxycard-20(22)-enolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

780.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4562-36-1
Record name Gitoxin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95099
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

Gitoxoside: A Comprehensive Technical Guide to its Discovery, Natural Sources, and Biological Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of gitoxoside, a cardenolide glycoside of significant pharmacological interest. Designed for researchers, scientists, and drug development professionals, this document delves into the historical discovery, natural botanical sources, detailed methodologies for extraction and characterization, biosynthetic pathways, and the molecular mechanisms of action of this compound. The guide is structured to provide not just a recitation of facts, but a causal narrative that explains the "why" behind the "how," reflecting field-proven insights and ensuring scientific integrity.

Historical Context and Discovery

The journey to the discovery of this compound is intertwined with the long medicinal history of the foxglove plant, Digitalis purpurea. While the therapeutic properties of foxglove extracts for treating "dropsy" (edema associated with heart failure) were first systematically documented by William Withering in 1785, the isolation and characterization of its individual active components occurred much later.[1] The early 20th century saw significant advances in phytochemistry, leading to the separation and identification of a host of cardiac glycosides from Digitalis species.

This compound, as a distinct chemical entity, was isolated and characterized as one of the key cardenolides from Digitalis purpurea. It is structurally similar to the more widely known digoxin and digitoxin, differing in the hydroxylation pattern of its steroidal aglycone core.

Table 1: Key Cardiac Glycosides from Digitalis purpurea

GlycosideAglyconeSugar MoietyKey Structural Feature
This compound GitoxigeninDigitoxoseHydroxyl group at C-16 of the steroid nucleus
DigitoxinDigitoxigeninDigitoxose (x3)Lacks a hydroxyl group at C-12
DigoxinDigoxigeninDigitoxose (x3)Hydroxyl group at C-12 of the steroid nucleus

Natural Sources and Biosynthesis

The primary natural source of this compound is the purple foxglove, Digitalis purpurea .[1] It is also found in the woolly foxglove, Digitalis lanata .[2] The concentration of this compound and other cardiac glycosides can vary depending on the plant's age, growing conditions, and time of harvest.

The biosynthesis of this compound in Digitalis is a complex process that begins with cholesterol.[3] A series of enzymatic reactions, including hydroxylations, dehydrogenations, and glycosylations, lead to the formation of the final this compound molecule. Key enzymes involved in the general cardiac glycoside pathway include those from the cytochrome P450 family, 3β-hydroxysteroid dehydrogenase, and progesterone 5β-reductase.[3][4] The specific enzymes responsible for the C-16 hydroxylation characteristic of gitoxigenin are a subject of ongoing research.

Gitoxoside_Biosynthesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Side-chain cleavage Progesterone Progesterone Pregnenolone->Progesterone Oxidation/Isomerization Gitoxigenin Gitoxigenin (Aglycone) Progesterone->Gitoxigenin Hydroxylations & Lactone Ring Formation This compound This compound Gitoxigenin->this compound Glycosylation (addition of digitoxose)

Caption: Simplified biosynthetic pathway of this compound in Digitalis purpurea.

Extraction, Isolation, and Purification: A Step-by-Step Protocol

The isolation of pure this compound from Digitalis purpurea leaves is a multi-step process requiring careful attention to detail to prevent enzymatic degradation and maximize yield.

Plant Material Preparation
  • Harvesting: Collect fresh, healthy leaves from second-year Digitalis purpurea plants, as they generally have the highest glycoside content.

  • Drying: To inactivate degradative enzymes, rapidly dry the leaves at a controlled temperature of 40-60°C in a well-ventilated oven.

  • Milling: Grind the dried leaves into a fine powder (40-60 mesh) to increase the surface area for efficient extraction.

Extraction of Crude Glycosides
  • Solvent Selection: A mixture of polar organic solvents is effective for extracting cardiac glycosides. A common choice is 70-90% ethanol in water.

  • Extraction Procedure (Soxhlet):

    • Place the powdered leaf material in a thimble within a Soxhlet apparatus.

    • Extract with 70% ethanol for 6-8 hours.

    • The solvent containing the extracted glycosides is collected in the receiving flask.

  • Concentration: Remove the ethanol from the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a concentrated crude extract.

Purification of this compound
  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in water.

    • Perform successive extractions with chloroform to partition the less polar glycosides, including this compound, into the organic phase.

    • Wash the combined chloroform extracts with water to remove water-soluble impurities.

  • Column Chromatography:

    • Concentrate the chloroform extract to dryness and redissolve in a minimal amount of chloroform.

    • Prepare a silica gel column packed in chloroform.

    • Load the sample onto the column.

    • Elute the column with a gradient of increasing polarity, starting with chloroform and gradually adding methanol.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a chloroform:methanol (9:1) solvent system and visualizing with a suitable spray reagent (e.g., Liebermann-Burchard reagent).

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Pool the fractions containing this compound from the column chromatography.

    • Further purify the pooled fractions using preparative RP-HPLC.

    • Column: C18, 10 µm, 250 x 20 mm.

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 30% to 70% B over 40 minutes.

    • Flow Rate: 10 mL/min.

    • Detection: UV at 220 nm.

    • Collect the peak corresponding to this compound.

  • Crystallization:

    • Evaporate the solvent from the pure this compound fraction.

    • Crystallize the residue from a suitable solvent system, such as methanol-water, to obtain pure this compound crystals.

Gitoxoside_Purification_Workflow Start Dried Digitalis purpurea Leaf Powder Extraction Soxhlet Extraction (70% Ethanol) Start->Extraction Crude_Extract Crude Glycoside Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning (Chloroform/Water) Crude_Extract->Partitioning Chloroform_Phase Chloroform Phase Partitioning->Chloroform_Phase Column_Chrom Silica Gel Column Chromatography Chloroform_Phase->Column_Chrom Gitoxoside_Fractions This compound-Enriched Fractions Column_Chrom->Gitoxoside_Fractions Prep_HPLC Preparative RP-HPLC Gitoxoside_Fractions->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound

Caption: Experimental workflow for the extraction and purification of this compound.

Analytical Characterization

The identity and purity of the isolated this compound should be confirmed using modern analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Purity is assessed by analytical RP-HPLC, where a single sharp peak is indicative of a pure compound.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will provide the molecular weight of this compound (C₂₉H₄₄O₈), confirming its elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure of this compound, including the stereochemistry of the steroid nucleus and the sugar moiety.[5][6]

Molecular Mechanisms of Action

Inhibition of Na+/K+-ATPase

The primary and most well-characterized mechanism of action of this compound, like other cardiac glycosides, is the inhibition of the Na+/K+-ATPase pump in the cell membrane of cardiomyocytes.[7] This enzyme is responsible for maintaining the sodium and potassium ion gradients across the cell membrane.

NaK_ATPase_Inhibition This compound This compound Inhibition Inhibition This compound->Inhibition NaK_ATPase Na+/K+-ATPase Pump Intra_Na Increased Intracellular Na+ NaK_ATPase->Intra_Na Reduced Na+ efflux Inhibition->NaK_ATPase Na_Ca_Exchanger Na+/Ca2+ Exchanger (NCX) Intra_Na->Na_Ca_Exchanger Decreased Na+ gradient Intra_Ca Increased Intracellular Ca2+ Na_Ca_Exchanger->Intra_Ca Reduced Ca2+ efflux Contraction Increased Myocardial Contractility Intra_Ca->Contraction

Caption: Mechanism of this compound-induced increase in myocardial contractility.

Inhibition of the Na+/K+-ATPase by this compound leads to an increase in intracellular sodium concentration. This, in turn, reduces the activity of the sodium-calcium exchanger (NCX), which normally pumps calcium out of the cell. The resulting increase in intracellular calcium concentration enhances the contractility of the cardiac muscle, which is the basis for its therapeutic effect in heart failure.

Emerging Research: Anticancer Activity and Signaling Pathways

Recent research has unveiled potential anticancer properties of cardiac glycosides, including this compound. This activity is thought to be mediated through various mechanisms beyond Na+/K+-ATPase inhibition. Several studies on other glycosides, such as gypenosides, have shown that they can induce apoptosis in cancer cells by modulating key signaling pathways.[3]

One of the critical pathways implicated is the PI3K/AKT/mTOR pathway , which is a central regulator of cell growth, proliferation, and survival.[7][8] Gypenosides have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[3] While direct studies on this compound's effect on this pathway are still emerging, its structural similarity to other bioactive glycosides suggests it may exert similar effects.

Table 2: Potential Anticancer Mechanisms of this compound (Hypothesized based on related glycosides)

MechanismSignaling PathwayCellular Outcome
Induction of ApoptosisInhibition of PI3K/AKT/mTORProgrammed cell death of cancer cells
Cell Cycle Arrest-Inhibition of cancer cell proliferation
Anti-angiogenesis-Inhibition of new blood vessel formation in tumors
Immunomodulation-Enhancement of anti-tumor immune responses

Further research is warranted to fully elucidate the specific molecular targets and signaling cascades modulated by this compound in the context of cancer.

Conclusion and Future Directions

This compound, a naturally occurring cardiac glycoside from Digitalis purpurea, has a long history rooted in traditional medicine and continues to be a subject of significant scientific interest. While its role in cardiology is well-established, emerging evidence of its potential anticancer activities opens new avenues for therapeutic development. This guide has provided a comprehensive overview of the discovery, natural sources, and detailed methodologies for the isolation and characterization of this compound. The elucidation of its complex biosynthetic pathways and the full spectrum of its molecular mechanisms of action, particularly in the context of cancer cell signaling, remain exciting areas for future research. A deeper understanding of these aspects will be crucial for harnessing the full therapeutic potential of this remarkable natural product.

References

  • Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer. Frontiers in Pharmacology. 2024. [Link]

  • A cytochrome P450 CYP87A4 imparts sterol side-chain cleavage in digoxin biosynthesis. Nature Communications. 2023. [Link]

  • Identification of key genes involved in secondary metabolite biosynthesis in Digitalis purpurea. Scientific Reports. 2023. [Link]

  • Comprehensive transcriptome analysis reveals novel genes involved in cardiac glycoside biosynthesis and mlncRNAs associated with secondary metabolism and stress response in Digitalis purpurea. BMC Genomics. 2012. [Link]

  • Identification of bio-active metabolites of gentiopicroside by UPLC/Q-TOF MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. 2017. [Link]

  • Biosynthesis of digitoxin in Digitalis purpurea and Digitalis lanata. ResearchGate. 2023. [Link]

  • Complete 1H-NMR and 13C-NMR spectral analysis of the pairs of 20(S) and 20(R) ginsenosides. Journal of Ginseng Research. 2017. [Link]

  • Nuclear magnetic resonance spectroscopy and mass spectrometry data for sulfated isoguanine glycosides. Data in Brief. 2020. [Link]

  • Nuclear magnetic resonance spectroscopy and mass spectrometry data for sulfated isoguanine glycosides. ResearchGate. 2019. [Link]

  • Process of making glucosides from digitalis purpurea.
  • Synthesis and anticancer potential of glycosides. Molecules. 2021. [Link]

  • Identification of key genes involved in secondary metabolite biosynthesis in Digitalis purpurea. ResearchGate. 2023. [Link]

  • IC 50 values of samples showing anticancer activity against different cancer cell lines studied. ResearchGate. 2021. [Link]

  • Exposure Data - Some Drugs and Herbal Products. NCBI Bookshelf. 2016. [Link]

  • lines ic50 values: Topics by Science.gov. Science.gov. N.d. [Link]

  • Isolation and characterization of novel ginsenoside-hydrolyzing glycosidase from Microbacterium esteraromaticum that transforms ginsenoside Rb2 to rare ginsenoside 20(S)-Rg3. Applied Microbiology and Biotechnology. 2013. [Link]

  • Complete 1H-NMR and 13C-NMR spectral assignment of five malonyl ginsenosides from the fresh flower buds of Panax ginseng. Journal of Ginseng Research. 2015. [Link]

  • Antitumor activity and cytotoxicity of ginsenoside derivatives (IC50, μM). ResearchGate. 2019. [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Experimental and Therapeutic Medicine. 2017. [Link]

  • In vitro propagation and production of cardiotonic glycosides in shoot cultures of Digitalis purpurea L. by elicitation and precursor feeding. Physiology and Molecular Biology of Plants. 2012. [Link]

  • Extraction of digitalis glycosides.
  • IDENTIFICATION AND EXTRACTION PROCESS OF CARDIAC GLYCOSIDES FROM FOXGLOVE PLANTS. Neliti. 2024. [Link]

  • Isolation and characterization of a novel glycoside hydrolase positive bacterial strain named Terrimonas ginsenosidimutans sp. nov. with ginsenoside-converting activity. International Journal of Systematic and Evolutionary Microbiology. 2023. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. American Pharmaceutical Review. 2007. [Link]

  • Isolation and Characterization of a New Ginsenoside from the Fresh Root of Panax Ginseng. Molecules. 2010. [Link]

  • RP-HPLC Purification of Oligonucleotides. University of Southampton. N.d. [Link]

  • Targeting the PI3K-AKT-mTOR signaling network in cancer. Cold Spring Harbor Perspectives in Medicine. 2014. [Link]

  • HPLC Purification of Peptides. protocols.io. 2016. [Link]

  • Therapeutic Potential of PI3K/AKT/mTOR Pathway in Gastrointestinal Stromal Tumors: Rationale and Progress. Cancers. 2020. [Link]

  • Targeting the PI3K/Akt/mTOR Pathway – Beyond Rapalogs. Oncotarget. 2011. [Link]

  • Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. American Journal of Hematology/Oncology. 2013. [Link]

  • First Molecular Characterization of Cryptosporidium and Giardia from Pigs in Bangladesh. Research Square. 2023. [Link]

  • Isolation and characterization of major gangliosides from frog liver. Journal of Biochemistry. 1985. [Link]

Sources

Gitoxoside vs. Digoxin: Structural Divergence and Pharmacological Implications

[1]

Abstract

This technical guide provides a rigorous comparative analysis of Digoxin and Gitoxoside (commonly referred to as Gitoxin in pharmacological literature), two cardiac glycosides derived from Digitalis species. While both share the fundamental steroid-lactone-sugar architecture and the mechanism of Na⁺/K⁺-ATPase inhibition, they diverge critically at the C-12 and C-16 positions of the steroid nucleus. This structural isomerism dictates profound differences in pharmacokinetics, protein binding, and clinical utility. This guide details the chemical basis of these differences, elucidates their distinct interaction kinetics with the sodium pump, and provides validated experimental protocols for their isolation and functional assay.

Structural and Physicochemical Divergence[1]

The primary distinction between Digoxin and Gitoxin lies in the hydroxylation pattern of the aglycone steroid nucleus (cardenolide). Both compounds are glycosides consisting of an aglycone linked to a trisaccharide chain of digitoxose.

Molecular Architecture
  • Digoxin: Derived from Digoxigenin . It possesses a hydroxyl (-OH) group at the C-12 position.

  • Gitoxin (this compound): Derived from Gitoxigenin . It possesses a hydroxyl (-OH) group at the C-16 position.

  • Commonality: Both share a hydroxyl group at C-3 (sugar attachment site) and C-14 (essential for activity).

This positional isomerism (12-OH vs. 16-OH) significantly alters the molecule's polarity and spatial conformation, influencing how it docks into the Na⁺/K⁺-ATPase binding pocket and how it interacts with serum proteins.

Physicochemical Consequences
FeatureDigoxin (12-OH)Gitoxin (16-OH)
Molecular Formula C₄₁H₆₄O₁₄C₄₁H₆₄O₁₄
Molar Mass 780.95 g/mol 780.95 g/mol
Lipophilicity Moderate (Hydrophilic relative to Digitoxin)Variable (Often lower solubility than Digoxin)
Solubility ~0.06 mg/mL (Water)Poorly soluble in water and lipid solvents
Key Differentiator 12-OH confers favorable renal clearance properties.16-OH leads to poor oral bioavailability and high protein binding.

Pharmacodynamics: Mechanism of Action

Both compounds function as potent inhibitors of the Na⁺/K⁺-ATPase (sodium pump), a ubiquitous membrane protein responsible for maintaining electrochemical gradients.

The Inhibition Mechanism

Binding occurs at the extracellular surface of the

  • Downstream Effect: Elevated [Na⁺]ᵢ reduces the driving force for the Na⁺/Ca²⁺ Exchanger (NCX) , which normally extrudes Ca²⁺.

  • Result: Intracellular Ca²⁺ rises, is sequestered into the Sarcoplasmic Reticulum (SR) via SERCA, and upon the next action potential, leads to increased Ca²⁺ release and positive inotropy (stronger contraction).

Isoform Selectivity and Binding Kinetics

Research indicates that Gitoxin often exhibits higher affinity for specific Na⁺/K⁺-ATPase isoforms (particularly


  • Kinetic Mode: Both act as uncompetitive inhibitors , binding most effectively when the enzyme is phosphorylated.

  • The Paradox: Despite Gitoxin's high intrinsic potency and affinity in vitro, it is rarely used clinically. This is due to its "pharmacokinetic failure"—its inability to reach consistent therapeutic plasma levels due to poor absorption and high protein binding.

Signaling Pathway Visualization

GGitoxinGitoxin / DigoxinATPaseNa+/K+-ATPase(E2-P State)Gitoxin->ATPaseBinds extracellularly(Uncompetitive Inhibition)Na_AccumulationIncreased Intracellular [Na+]ATPase->Na_AccumulationBlocks Na+ ExtrusionNCXNa+/Ca2+ Exchanger(Inhibition of Forward Mode)Na_Accumulation->NCXReduces Na+ GradientCa_AccumulationIncreased Intracellular [Ca2+]NCX->Ca_AccumulationDecreases Ca2+ EffluxSERCASERCA Pump(SR Loading)Ca_Accumulation->SERCACa2+ Store LoadingInotropyPositive Inotropy(Increased Contractility)SERCA->InotropyCICR Release

Caption: The molecular cascade of cardiac glycoside action.[1] Both Gitoxin and Digoxin inhibit the ATPase, ultimately driving calcium accumulation and contractility.[2]

Pharmacokinetics (PK) & Metabolism[1][2]

This section highlights the critical divergence that determines clinical utility.

ParameterDigoxinGitoxin
Oral Bioavailability High (70-80%) Low & Variable
Protein Binding Low (20-30%)High (>90%)
Clearance Route Renal (60-80% unchanged)Hepatic Metabolism + Biliary
Half-Life (T½) 36–48 hoursVariable (often shorter due to metabolism)
Metabolic Fate Minimal metabolism (sugar hydrolysis)Extensive; 16-OH group susceptible to conjugation

Why Digoxin Won: The 12-OH group of Digoxin renders it sufficiently polar to be excreted unchanged by the kidneys, resulting in predictable kinetics (dependent on creatinine clearance). Gitoxin's 16-OH group, paradoxically, leads to higher protein binding and reliance on hepatic clearance, making its plasma levels erratic and difficult to titrate.

Experimental Methodologies

For researchers isolating or comparing these compounds, the following protocols ensure reproducibility.

Protocol A: Differential HPLC Quantification

Separating Digoxin and Gitoxin requires a high-resolution Reverse-Phase (RP) method due to their structural similarity.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)[3]

  • Ultrapure Water (18.2 MΩ)

  • Standard Reference Materials (USP/EP Grade Digoxin and Gitoxin)

System Setup:

  • Column: C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm particle size (e.g., Symmetry C18 or equivalent).

  • Mobile Phase: Isocratic mixture of Water : Acetonitrile (72 : 28 v/v) .

    • Note: Methanol:Water (60:40) can also be used but Acetonitrile provides sharper peak resolution for the 16-OH isomer.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Absorbance at 220 nm (optimal for the lactone ring).

  • Temperature: 25°C.

Procedure:

  • Preparation: Dissolve 10 mg of reference standard in 10 mL methanol (Stock). Dilute to 50 µg/mL with mobile phase.

  • Injection: Inject 20 µL.

  • Elution Order: Due to the 16-OH group, Gitoxin is slightly more polar than Digoxin in certain matrices, but interaction with residual silanols can retard it. Typically, Digoxin elutes first , followed by Gitoxin, though this must be empirically verified with standards on the specific column used.

  • Validation: Calculate resolution (

    
    ) between peaks; it must be 
    
    
    .
Protocol B: Na⁺/K⁺-ATPase Inhibition Assay (Coupled Enzyme)

This assay measures the hydrolytic activity of the pump by coupling ADP production to NADH oxidation.

Reagents:

  • Isolated membrane fraction (e.g., porcine cerebral cortex or erythrocyte ghosts).

  • Reaction Buffer: 100 mM NaCl, 20 mM KCl, 3 mM MgCl₂, 50 mM Tris-HCl (pH 7.4).

  • Coupling System: Phosphoenolpyruvate (PEP), Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH), NADH.

  • Substrate: ATP (2 mM).

Workflow:

  • Incubation: Pre-incubate 50 µg of membrane protein with varying concentrations (

    
     to 
    
    
    M) of Digoxin or Gitoxin for 30 minutes at 37°C.
  • Start Reaction: Add ATP and the Coupling Mix (PEP + NADH + PK/LDH).

  • Measurement: Monitor the decrease in absorbance at 340 nm (NADH oxidation) kinetically for 10 minutes.

  • Calculation:

    • Slope (

      
      ) represents ATPase activity.
      
    • Subtract baseline activity (measured with excessive Ouabain) to isolate Na⁺/K⁺-ATPase specific activity.

    • Plot % Inhibition vs. Log[Drug] to determine

      
      .
      

Causality Check: Gitoxin typically yields a lower

Toxicity and Safety Profile

Both compounds exhibit a narrow therapeutic index.[4][2][5] Toxicity manifests as calcium overload, leading to:

  • Cardiac: Delayed after-depolarizations (DADs), ventricular bigeminy, and bidirectional ventricular tachycardia.

  • Extracardiac: Nausea, vomiting, and visual disturbances (xanthopsia).[6]

Comparative Risk:

  • Digoxin: Toxicity is highly correlated with renal function decline. Reversal is achieved with Digoxin-Immune Fab (Digibind), which has variable cross-reactivity with Gitoxin.

  • Gitoxin: While less common, toxicity is harder to predict due to variable protein binding. In research settings, accidental exposure requires monitoring of hepatic markers alongside cardiac rhythm.

References

  • Vasic, V. et al. (2004). "Effects of digoxin and gitoxin on the enzymatic activity and kinetic parameters of Na+/K+-ATPase." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Katzung, B. G. (2018). Basic & Clinical Pharmacology.
  • Greeff, K. (1981). "Cardiac Glycosides: Part I: Experimental Pharmacology." Handbook of Experimental Pharmacology. Springer-Verlag.
  • Health Canada. (2016).[7] "Digoxin - Assessing the Potential Higher Risk of Death."[7] Link

  • BenchChem. (2025).[3][8] "Application Notes & Protocols for the HPLC Analysis of Steroidal Glycosides." Link

  • Schoner, W. & Scheiner-Bobis, G. (2007). "Endogenous and exogenous cardiac glycosides: their roles in hypertension, salt metabolism, and cell growth." American Journal of Physiology-Cell Physiology. Link

An In-Depth Technical Guide to Gitoxoside and Its Effects on Cardiac Myocytes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Gitoxoside, a cardiac glycoside with significant effects on cardiac myocyte physiology. We will delve into its core mechanism of action, its impact on intracellular signaling, and the resultant changes in cardiac contractility. This document is designed to be a valuable resource for researchers and drug development professionals, offering not only a deep understanding of this compound's biological activity but also detailed, field-proven experimental protocols for its study.

Introduction: The Resurgence of Interest in a Classic Cardiac Glycoside

Cardiac glycosides, a class of naturally derived compounds, have a long and storied history in the treatment of heart failure and certain arrhythmias.[1] While Digoxin has been the most prominent member of this class, there is a renewed interest in other cardiac glycosides, such as this compound, due to their unique pharmacological profiles and potential for therapeutic innovation. This compound, a structural analog of Digoxin, exerts its primary effects on cardiac myocytes, the muscle cells of the heart, leading to profound changes in their function.[2] Understanding the intricate details of this compound's interaction with these cells is paramount for harnessing its therapeutic potential while mitigating its inherent risks.

This guide will provide an in-depth exploration of this compound, from its molecular interactions to its cellular and physiological consequences. We will dissect the causality behind its effects and provide robust, self-validating experimental protocols to empower researchers in their investigations.

The Core Mechanism: Inhibition of the Na+/K+-ATPase Pump

The primary molecular target of this compound, like all cardiac glycosides, is the Na+/K+-ATPase pump, an essential enzyme embedded in the sarcolemma (cell membrane) of cardiac myocytes. This pump actively transports sodium ions (Na+) out of the cell and potassium ions (K+) into the cell, maintaining the electrochemical gradients crucial for normal cellular function, including the generation of action potentials.[3]

This compound binds to a specific site on the alpha-subunit of the Na+/K+-ATPase, inhibiting its enzymatic activity.[2] This inhibition is noncompetitive, meaning this compound binds to a site distinct from the substrate (ATP) binding site, causing a conformational change that reduces the enzyme's efficiency.[2]

The inhibitory potency of this compound on the Na+/K+-ATPase is a critical parameter. Studies have shown that Gitoxin, the aglycone of this compound, has a significant inhibitory effect on Na+/K+-ATPase activity.[4] The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key measures of this potency.

Table 1: Comparative Inhibitory Potency of Cardiac Glycosides on Na+/K+-ATPase

Cardiac GlycosideAglyconeKi (nM)Source
GitoxinGitoxigenin147[4]
DigoxinDigoxigenin147[4]
DigitoxinDigitoxigenin167[4]
OuabainOuabagenin89[4]

Note: Lower Ki values indicate higher binding affinity and inhibitory potency.

The binding of this compound to the Na+/K+-ATPase is a dynamic process influenced by the extracellular potassium concentration. Higher potassium levels can reduce the binding of cardiac glycosides to the pump, a clinically relevant interaction that can affect both therapeutic efficacy and toxicity.[5]

cluster_Sarcolemma Sarcolemma NaK_ATPase Na+/K+-ATPase Na_out Na+ (out) NaK_ATPase->Na_out K_in K+ (in) NaK_ATPase->K_in This compound This compound This compound->NaK_ATPase Binds & Inhibits Na_in Na+ (in) Na_in->NaK_ATPase 3 Na+ K_out K+ (out) K_out->NaK_ATPase 2 K+ cluster_Sarcolemma Sarcolemma NaK_ATPase Na+/K+-ATPase Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Reduced Na+ efflux NCX Na+/Ca2+ Exchanger Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Reduced Ca2+ efflux This compound This compound This compound->NaK_ATPase Inhibits Na_in->NCX Reduces driving force Na_out Na+ (out) Ca_out Ca2+ (out)

Caption: Inhibition of Na+/K+-ATPase by this compound leads to increased intracellular Na+, which in turn reduces Ca2+ efflux via the Na+/Ca2+ exchanger, resulting in elevated intracellular Ca2+.

Enhanced Contractility: The Inotropic Effect on Cardiac Myocytes

The increased intracellular Ca2+ concentration directly translates to a more forceful contraction of the cardiac myocyte. During excitation-contraction coupling, an action potential triggers the influx of a small amount of Ca2+ into the cell, which then stimulates a much larger release of Ca2+ from the sarcoplasmic reticulum (SR), the cell's internal calcium store. This surge in cytosolic Ca2+ binds to the myofilament protein troponin C, initiating the cross-bridge cycling between actin and myosin filaments that results in muscle contraction.

By increasing the baseline intracellular Ca2+ level and augmenting the amount of Ca2+ stored in the SR, this compound ensures that more Ca2+ is available for release during each heartbeat. [6]This leads to a greater number of actin-myosin cross-bridges being formed, resulting in a more powerful and efficient contraction of the cardiac muscle. [7]

Electrophysiological Alterations: A Double-Edged Sword

The effects of this compound extend beyond contractility to the electrophysiological properties of cardiac myocytes. The inhibition of the Na+/K+-ATPase and the subsequent ionic shifts can alter the resting membrane potential and the characteristics of the cardiac action potential.

One of the notable effects of cardiac glycosides is a biphasic effect on the action potential duration (APD). [5][8]At lower concentrations or in the initial phase of exposure, a prolongation of the APD can be observed. However, at higher concentrations or with prolonged exposure, a shortening of the APD typically occurs. [9]This shortening is thought to be a consequence of the increased intracellular Ca2+, which can activate certain potassium channels that contribute to repolarization.

These electrophysiological changes, while contributing to the therapeutic effects in some contexts (e.g., slowing atrioventricular conduction in atrial fibrillation), also underlie the proarrhythmic potential of cardiac glycosides. [10][11]Alterations in the action potential can create an environment conducive to the development of arrhythmias, a major concern in the clinical use of these drugs.

Experimental Protocols for Studying this compound's Effects

To rigorously investigate the effects of this compound on cardiac myocytes, a series of well-defined experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key experiments.

Isolation of Primary Adult Ventricular Cardiomyocytes

The use of primary adult ventricular cardiomyocytes provides a physiologically relevant model for studying the direct effects of this compound. The following protocol is adapted from established methods for isolating cardiomyocytes from adult rodents.

Step-by-Step Methodology:

  • Animal Preparation: Anesthetize an adult rat or mouse according to approved institutional animal care and use committee (IACUC) protocols.

  • Heart Excision: Perform a thoracotomy and quickly excise the heart, placing it in ice-cold, oxygenated perfusion buffer.

  • Aortic Cannulation: Cannulate the aorta on a Langendorff perfusion apparatus.

  • Perfusion:

    • Begin perfusion with a Ca2+-free buffer to wash out the blood and stop the heart from beating.

    • Switch to a digestion buffer containing collagenase and hyaluronidase to break down the extracellular matrix. The duration of digestion is critical and should be monitored by observing the heart's consistency. [1]5. Tissue Dissociation:

    • Once the heart is soft and pale, remove it from the cannula.

    • Remove the atria and mince the ventricular tissue in the digestion buffer.

    • Gently triturate the tissue with a large-bore pipette to release individual cardiomyocytes. [1]6. Calcium Reintroduction:

    • Stop the digestion by adding a stop buffer containing a low concentration of Ca2+.

    • Gradually reintroduce Ca2+ to the cell suspension in a stepwise manner to prevent calcium overload and cell death. [1]7. Cell Purification: Allow the rod-shaped cardiomyocytes to settle by gravity and remove the supernatant containing non-myocytes.

  • Cell Plating: Resuspend the purified cardiomyocytes in an appropriate culture medium and plate them on laminin-coated dishes for subsequent experiments.

Start Start Anesthetize Anesthetize Animal Start->Anesthetize Excise Excise Heart Anesthetize->Excise Cannulate Cannulate Aorta Excise->Cannulate Perfusion Langendorff Perfusion Cannulate->Perfusion Digestion Enzymatic Digestion Perfusion->Digestion Dissociation Mechanical Dissociation Digestion->Dissociation Ca_Reintro Gradual Ca2+ Reintroduction Dissociation->Ca_Reintro Purify Purify Myocytes Ca_Reintro->Purify Plate Plate Cells Purify->Plate End End Plate->End

Caption: Workflow for the isolation of primary adult ventricular cardiomyocytes.

Measurement of Intracellular Calcium Transients using Fura-2 AM

Fura-2 AM is a ratiometric fluorescent indicator widely used to measure intracellular calcium concentrations. The following protocol outlines the steps for loading cardiomyocytes with Fura-2 AM and recording calcium transients.

Step-by-Step Methodology:

  • Fura-2 AM Stock Solution: Prepare a 1 mM stock solution of Fura-2 AM in anhydrous dimethyl sulfoxide (DMSO).

  • Cell Loading:

    • Incubate the isolated cardiomyocytes with 1-5 µM Fura-2 AM in a physiological salt solution for 20-30 minutes at room temperature, protected from light. [12] * The optimal concentration and loading time should be determined empirically for each cell type to ensure adequate signal without causing significant calcium buffering.

  • Washing: After loading, wash the cells twice with fresh salt solution to remove extracellular Fura-2 AM.

  • De-esterification: Allow the cells to incubate for an additional 20-30 minutes at room temperature to ensure complete de-esterification of the Fura-2 AM by intracellular esterases, trapping the active Fura-2 inside the cells. [12]5. Imaging Setup:

    • Mount the coverslip with the loaded cells onto the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

    • Perfuse the cells with a physiological salt solution at a constant temperature (e.g., 37°C).

  • Data Acquisition:

    • Excite the cells alternately with light at 340 nm and 380 nm and collect the emitted fluorescence at 510 nm.

    • The ratio of the fluorescence intensity at 340 nm to that at 380 nm is directly proportional to the intracellular calcium concentration.

    • Record baseline fluorescence and then introduce this compound at the desired concentrations to observe its effect on calcium transients.

Start Start Prepare_Fura2 Prepare Fura-2 AM Stock Start->Prepare_Fura2 Load_Cells Load Cardiomyocytes with Fura-2 AM Prepare_Fura2->Load_Cells Wash_Cells Wash to Remove Extracellular Dye Load_Cells->Wash_Cells Deesterify Allow for De-esterification Wash_Cells->Deesterify Image_Setup Mount on Fluorescence Microscope Deesterify->Image_Setup Acquire_Data Acquire 340/380nm Ratio Data Image_Setup->Acquire_Data Analyze_Data Analyze Calcium Transients Acquire_Data->Analyze_Data End End Analyze_Data->End

Caption: Workflow for measuring intracellular calcium transients using Fura-2 AM.

Assessment of Cardiomyocyte Contractility using Video Edge Detection

Video-based edge detection is a common and effective method for quantifying the contractility of isolated cardiomyocytes. This technique tracks the movement of the cell edges during contraction and relaxation.

Step-by-Step Methodology:

  • Cell Preparation: Plate isolated cardiomyocytes on laminin-coated coverslips and allow them to attach.

  • Microscope Setup: Place the coverslip on the stage of an inverted microscope equipped with a high-speed camera.

  • Pacing: Electrically stimulate the cardiomyocytes at a physiological frequency (e.g., 1-2 Hz) using field electrodes to ensure regular contractions.

  • Video Recording: Record videos of the contracting cardiomyocytes at a high frame rate.

  • Edge Detection and Analysis:

    • Use specialized software to automatically detect the edges of the cardiomyocyte in each frame of the video.

    • The software then calculates various parameters of contractility, including:

      • Percent Shortening: The percentage decrease in cell length from diastole (relaxed) to systole (contracted).

      • Shortening and Relengthening Velocities: The maximum rates of contraction and relaxation.

      • Time to Peak Contraction and Time to 90% Relaxation: The kinetics of the contraction and relaxation phases.

  • Data Interpretation: Analyze the changes in these contractility parameters in the presence of varying concentrations of this compound to determine its inotropic effects.

Pharmacokinetics, Metabolism, and Cardiotoxicity

A comprehensive understanding of this compound also requires knowledge of its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion. Studies in guinea pigs have shown that gitoxin undergoes rapid hepatic degradation and is primarily eliminated through biliary excretion. [13]Its metabolism can lead to the formation of various metabolites, some of which may also possess biological activity. [13] The therapeutic index of cardiac glycosides is notoriously narrow, meaning the dose required for a therapeutic effect is close to the dose that causes toxicity. [14][15]Cardiotoxicity is a major concern and can manifest as various arrhythmias, including premature ventricular contractions and, in severe cases, ventricular tachycardia and fibrillation. [10]The proarrhythmic potential of this compound should be carefully evaluated in any drug development program.

Conclusion: A Call for Further Investigation

This compound presents a compelling area of research for the development of novel cardiac therapies. Its potent inhibition of the Na+/K+-ATPase and subsequent modulation of intracellular calcium provide a strong foundation for its positive inotropic effects. However, a thorough understanding of its specific pharmacokinetic and pharmacodynamic properties, particularly in comparison to more well-studied cardiac glycosides, is crucial for its safe and effective clinical application. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further elucidate the intricate mechanisms of this compound's action on cardiac myocytes and to explore its full therapeutic potential.

References

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Gitoxoside and the Expanding Frontier of Cardiac Glycosides in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Repurposing a Classic Pharmacophore for Modern Oncology

For centuries, cardiac glycosides, a class of naturally derived steroid-like compounds, have been a cornerstone in the management of cardiac insufficiencies. However, a growing body of preclinical and clinical evidence has illuminated their potent and multifaceted anti-cancer properties. This guide delves into the burgeoning field of cardiac glycosides as anti-cancer agents, with a specific focus on Gitoxoside as a representative molecule. While extensive research has been conducted on prominent cardiac glycosides like Digoxin and Digitoxin, specific data on this compound's anti-cancer activity remains comparatively limited. Therefore, this document will extrapolate from the broader class of cardiac glycosides to delineate the core mechanisms, experimental validation, and future potential of these compounds in oncology. We will explore the fundamental mechanism of Na+/K+-ATPase inhibition and the subsequent cascade of cellular events that render cancer cells susceptible to this class of drugs. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the scientific rationale and practical methodologies for evaluating cardiac glycosides as a promising avenue for novel cancer therapeutics.

The Molecular Profile of this compound: A Structural Overview

This compound is a cardenolide, a type of cardiac glycoside characterized by a five-membered lactone ring at the C17 position of the steroid nucleus. Its chemical formula is C29H44O8. The structure consists of a steroid core, a sugar moiety (digitoxose), and the characteristic lactone ring.

PropertyValue
Chemical Formula C29H44O8
Molar Mass 520.65 g/mol
Class Cardenolide Glycoside
Core Structure Steroid
Sugar Moiety Digitoxose

The lipophilicity of the steroid nucleus allows for passage through the cell membrane, while the sugar moiety and the lactone ring are crucial for its binding affinity and inhibitory action on its primary molecular target.

Mechanism of Action: From Ion Pump Inhibition to Cancer Cell Demise

The principal mechanism of action for all cardiac glycosides, including this compound, is the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump, an enzyme ubiquitously expressed on the plasma membrane of mammalian cells.[1][2] This pump is vital for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane, which are essential for numerous cellular processes.

The Na+/K+-ATPase Pump: A Critical Oncogenic Hub

The Na+/K+-ATPase is a heterodimeric protein consisting of an α-catalytic subunit and a β-regulatory subunit. Several isoforms of the α-subunit (α1, α2, α3, α4) and β-subunit (β1, β2, β3) exist, with their expression patterns varying across different tissues. Notably, many cancer cells exhibit an altered expression profile of these isoforms, often overexpressing specific subunits, which can contribute to their increased sensitivity to cardiac glycosides.[3]

Downstream Signaling Cascades Triggered by Na+/K+-ATPase Inhibition

The inhibition of the Na+/K+-ATPase pump by cardiac glycosides initiates a cascade of intracellular events that collectively contribute to their anti-cancer effects:

  • Increased Intracellular Sodium and Calcium: Inhibition of the pump leads to an accumulation of intracellular Na+. This, in turn, affects the function of the Na+/Ca2+ exchanger, resulting in an increase in intracellular calcium (Ca2+) concentration.[1]

  • Induction of Apoptosis: The sustained elevation of intracellular Ca2+ can trigger the mitochondrial apoptotic pathway through the release of cytochrome c and the activation of caspases.[2] Cardiac glycosides have been shown to induce apoptosis in various cancer cell lines.[2][4][5]

  • Cell Cycle Arrest: Cardiac glycosides can induce cell cycle arrest at different phases, most commonly the G2/M phase, thereby halting cell proliferation.[4][6] This is often mediated by the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

  • Inhibition of Pro-survival Signaling Pathways: The Na+/K+-ATPase also functions as a signaling scaffold. Its inhibition by cardiac glycosides can disrupt the signaling of pro-survival pathways like PI3K/Akt/mTOR and Ras/MAPK, which are frequently hyperactivated in cancer.[4][7]

  • Induction of Immunogenic Cell Death (ICD): Some cardiac glycosides can induce a form of apoptosis known as immunogenic cell death.[1] This process involves the release of damage-associated molecular patterns (DAMPs) from dying cancer cells, which can stimulate an anti-tumor immune response.

This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits CellCycle Cell Cycle Arrest (G2/M) This compound->CellCycle Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in PI3K_Akt PI3K/Akt/mTOR Pathway NaK_ATPase->PI3K_Akt Inhibits Ras_MAPK Ras/MAPK Pathway NaK_ATPase->Ras_MAPK Inhibits Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in Mitochondria Mitochondria Ca_in->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis ICD Immunogenic Cell Death Apoptosis->ICD Proliferation Cell Proliferation PI3K_Akt->Proliferation Inhibits Ras_MAPK->Proliferation Inhibits ImmuneResponse Anti-tumor Immune Response ICD->ImmuneResponse

Caption: Signaling pathways modulated by this compound.

Preclinical Evaluation of Cardiac Glycosides: In Vitro and In Vivo Evidence

While specific data for this compound is sparse, numerous studies have demonstrated the potent anti-cancer activity of other cardiac glycosides in a wide range of cancer types.

In Vitro Cytotoxicity

Cardiac glycosides have shown cytotoxic effects against various cancer cell lines, including breast, prostate, lung, colon, and leukemia. The half-maximal inhibitory concentration (IC50) values are often in the nanomolar range, highlighting their high potency.

Table 1: Representative IC50 Values of Cardiac Glycosides in Cancer Cell Lines

Cardiac GlycosideCancer Cell LineIC50 (nM)Reference
DigitoxinTK-10 (Renal Adenocarcinoma)3-33[8]
DigoxinVariousVaries[9]
OuabainVariousVaries[8]

Note: This table provides a general overview. Specific IC50 values can vary depending on the cell line and experimental conditions.

In Vivo Anti-Tumor Efficacy

In vivo studies using animal models have corroborated the anti-cancer effects observed in vitro. Administration of cardiac glycosides has been shown to inhibit tumor growth and metastasis in xenograft models of various cancers.[2] For instance, Digoxin has been shown to enhance the anti-tumor effects of chemotherapy in preclinical models.[10]

Experimental Protocols for Assessing Anti-Cancer Activity

A robust preclinical evaluation of a potential anti-cancer agent like this compound requires a standardized set of in vitro assays to characterize its effects on cancer cell viability, apoptosis, and cell cycle progression.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

A Seed Cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate for 24/48/72 hours B->C D Add MTT solution (4 hours incubation) C->D E Remove medium, add DMSO D->E F Measure Absorbance at 570 nm E->F G Calculate Cell Viability and IC50 F->G

Caption: Workflow for MTT Cell Viability Assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

A Treat Cells with this compound B Harvest and Wash Cells A->B C Stain with Annexin V-FITC and Propidium Iodide B->C D Incubate in the Dark C->D E Analyze by Flow Cytometry D->E F Quantify Apoptotic Cell Populations E->F

Caption: Workflow for Annexin V Apoptosis Assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses the DNA-intercalating dye propidium iodide to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

A Treat Cells with this compound B Harvest and Fix Cells (70% Ethanol) A->B C Stain with Propidium Iodide and RNase A B->C D Incubate in the Dark C->D E Analyze DNA Content by Flow Cytometry D->E F Determine Cell Cycle Distribution E->F

Caption: Workflow for Cell Cycle Analysis.

Clinical Perspective and Future Directions

The repurposing of cardiac glycosides for cancer therapy is a compelling strategy. Several cardiac glycosides, including Digoxin, have been investigated in clinical trials, often in combination with standard chemotherapy.[1][11] Retrospective studies have suggested that patients taking Digoxin for cardiac conditions may have a better prognosis for certain cancers.[1]

However, the narrow therapeutic index of cardiac glycosides, meaning the dose required for therapeutic effect is close to the dose that causes toxicity, remains a significant challenge.[3] Future research should focus on:

  • This compound-Specific Studies: Conducting comprehensive preclinical studies to determine the specific anti-cancer efficacy and safety profile of this compound.

  • Development of Novel Analogs: Synthesizing novel cardiac glycoside derivatives with an improved therapeutic window, enhancing their cancer cell-specific toxicity while minimizing cardiotoxicity.

  • Combination Therapies: Investigating synergistic combinations of this compound or other cardiac glycosides with existing chemotherapies, targeted therapies, and immunotherapies to enhance efficacy and overcome drug resistance.[10][12]

  • Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to cardiac glycoside-based therapies.

Conclusion

This compound, as a member of the cardiac glycoside family, holds promise as a potential anti-cancer agent. The well-established mechanism of Na+/K+-ATPase inhibition provides a strong rationale for its further investigation. While the field has been largely focused on other cardiac glycosides, the principles and methodologies outlined in this guide provide a robust framework for the systematic evaluation of this compound and other novel cardiac glycoside analogs. The journey from a historical cardiac medication to a modern anti-cancer therapeutic is a testament to the power of drug repurposing and the continuous quest for innovative cancer treatments.

References

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  • Cytotoxic Effect of Phenylethanoid Glycosides Isolated from Plantago lanceolata L - PMC. (2023, February 16). Retrieved from [Link]

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Introduction: The Sodium-Potassium Pump as a Vital Cellular Engine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Inhibition of Na+/K+-ATPase by Gitoxoside

The Sodium/Potassium-ATPase (Na+/K+-ATPase), often referred to as the Na+/K+ pump, is a vital transmembrane enzyme found in virtually all animal cells.[1][2] This P-type ATPase establishes and maintains the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the plasma membrane.[3][4] By hydrolyzing one molecule of ATP, the enzyme actively transports three Na+ ions out of the cell while simultaneously importing two K+ ions.[2][3] This electrogenic process is fundamental to numerous physiological functions, including the maintenance of cellular resting membrane potential, regulation of cell volume, and driving secondary active transport of other solutes like glucose and amino acids.[5][6][7] In excitable tissues such as cardiac muscle and neurons, these ion gradients are paramount for electrical excitability and signal transduction.[3][8]

The Na+/K+-ATPase is a heterodimeric protein consisting of a large, catalytic α-subunit and a smaller, glycosylated β-subunit.[5][9] The α-subunit contains the binding sites for ATP, ions, and inhibitory molecules, and exists in several isoforms (α1, α2, α3, α4), which exhibit tissue-specific expression and varying sensitivities to inhibitors.[10][11] The β-subunit is crucial for the structural maturation and trafficking of the enzyme to the cell membrane.[11] Given its central role in cell physiology, the Na+/K+-ATPase is a critical drug target, most notably for a class of compounds known as cardiac glycosides.[12][13][14]

This compound belongs to this class of naturally derived cardiotonic steroids.[15] These compounds are well-known for their therapeutic application in treating congestive heart failure and certain cardiac arrhythmias, a practice rooted in their ability to specifically inhibit the Na+/K+-ATPase.[12][14] This guide provides a detailed examination of the molecular mechanism by which this compound exerts its inhibitory effect, the downstream cellular consequences, and the experimental methodologies used to characterize this interaction.

Molecular Mechanism of this compound Inhibition

The inhibitory action of all cardiac glycosides, including this compound, is mediated through their specific binding to the α-subunit of the Na+/K+-ATPase.[1][14] This interaction is highly specific and conformation-dependent, providing a classic example of drug-target engagement.

The Post-Albers Cycle and the Point of Interruption

The Na+/K+-ATPase functions through a series of conformational changes known as the Post-Albers cycle. The enzyme alternates between two principal conformations: E1, which has a high affinity for intracellular Na+ and ATP, and E2, which has a high affinity for extracellular K+.

The cycle proceeds as follows:

  • E1 State : In the E1 conformation, the pump binds 3 Na+ ions from the cytoplasm.

  • Phosphorylation : Binding of Na+ triggers ATP-dependent phosphorylation of a key aspartate residue on the α-subunit, forming a high-energy E1-P intermediate.

  • Conformational Change to E2-P : The enzyme undergoes a major conformational change to the E2-P state, which reorients the ion-binding sites to the extracellular side and reduces their affinity for Na+.

  • Na+ Release : The 3 Na+ ions are released into the extracellular space.

  • K+ Binding : The E2-P state now has a high affinity for K+, and binds 2 K+ ions from the extracellular fluid.

  • Dephosphorylation : K+ binding stimulates dephosphorylation of the enzyme, leading to the E2 conformation with occluded K+ ions.

  • Conformational Change to E1 : The enzyme reverts to the E1 conformation, reorienting the binding sites to the cytoplasm and lowering their affinity for K+.

  • K+ Release : The 2 K+ ions are released into the cell, and the pump is ready to begin another cycle by binding ATP and Na+.

This compound and other cardiac glycosides inhibit this cycle by binding to a specific site on the extracellular face of the α-subunit when the enzyme is in the phosphorylated E2-P conformation.[12] This binding event stabilizes the E2-P state, effectively trapping the enzyme in this conformation and preventing the binding of extracellular K+ and subsequent dephosphorylation.[12] This arrests the pumping cycle, leading to a cessation of Na+ and K+ transport.

cluster_cycle Na+/K+-ATPase Cycle cluster_inhibition Inhibition Pathway E1_ATP_3Na E1·ATP·3Na+ (in) E1P_3Na E1-P·3Na+ (in) E1_ATP_3Na->E1P_3Na ATP → ADP E2P_3Na E2-P·3Na+ (out) E1P_3Na->E2P_3Na Conformational Change E2P E2-P E2P_3Na->E2P 3Na+ out E2P_2K E2-P·2K+ (out) E2P->E2P_2K 2K+ in InhibitedComplex E2-P·this compound (Inactive Complex) E2P->InhibitedComplex E2_2K E2·2K+ (occluded) E2P_2K->E2_2K Pi out E1_ATP_2K E1·ATP·2K+ (in) E2_2K->E1_ATP_2K Conformational Change + ATP E1_ATP_2K->E1_ATP_3Na 2K+ out This compound This compound This compound->InhibitedComplex Binds & Stabilizes caption This compound traps the Na+/K+-ATPase in the E2-P state.

Caption: this compound traps the Na+/K+-ATPase in the E2-P state.

Structure-Activity Relationship (SAR)

The inhibitory potency of a cardiac glycoside is determined by its molecular structure. Key structural features include:

  • Steroid Nucleus : A conserved four-ring steroid core forms the backbone of the molecule.

  • Unsaturated Lactone Ring : Attached at the C17 position, this ring is essential for binding and inhibitory activity. The size of this ring (five-membered for cardenolides like this compound, six-membered for bufadienolides) influences potency.[14]

  • Sugar Moiety (Glycoside) : Attached at the C3 position, the sugar chain affects the molecule's solubility, pharmacokinetics, and binding affinity, though not the intrinsic inhibitory mechanism.[14]

This compound is a monoglycoside of gitoxin. Gitoxin itself differs from the more commonly known digoxin by the presence of a hydroxyl (-OH) group at the C16 position of the steroid nucleus. This seemingly minor structural difference can alter the binding affinity and inhibitory profile. Studies comparing gitoxin and digoxin have shown that gitoxin can be a more potent inhibitor of certain Na+/K+-ATPase isoforms.[16] The interaction is uncompetitive, meaning this compound binds to the enzyme-substrate (E2-P) complex, reducing both the maximum enzymatic velocity (Vmax) and the Michaelis constant (Km).[16]

Downstream Cellular Consequences

The primary consequence of Na+/K+-ATPase inhibition by this compound is a rise in the intracellular Na+ concentration.[8][10] This disruption of the sodium gradient has profound secondary effects, particularly in cardiomyocytes:

  • Altered Na+/Ca2+ Exchanger Activity : The increase in intracellular Na+ reduces the driving force for the Na+/Ca2+ exchanger (NCX), a system that normally extrudes calcium (Ca2+) from the cell.

  • Increased Intracellular Ca2+ : With reduced efflux via the NCX, the intracellular Ca2+ concentration rises.[1]

  • Enhanced Cardiac Contractility : The elevated cytoplasmic Ca2+ leads to greater loading of the sarcoplasmic reticulum with Ca2+. During subsequent action potentials, more Ca2+ is released, resulting in a stronger force of contraction (a positive inotropic effect).[1][8]

This cascade of events forms the basis of the therapeutic use of cardiac glycosides in heart failure. However, this same mechanism is responsible for their toxicity at higher concentrations, which can lead to calcium overload, delayed afterdepolarizations, and life-threatening arrhythmias.[17]

Experimental Analysis of Na+/K+-ATPase Inhibition

Validating and quantifying the inhibitory effect of compounds like this compound on Na+/K+-ATPase requires robust and reproducible experimental protocols. The most common method involves measuring the enzyme's hydrolytic activity in vitro.

Protocol: Colorimetric Assay of Na+/K+-ATPase Activity

This protocol measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP, which is directly proportional to enzyme activity.[18][19] The difference in activity in the absence and presence of a specific inhibitor like ouabain or the test compound (this compound) defines the Na+/K+-ATPase-specific activity.

Causality Behind Experimental Design:

  • Buffer Composition : The buffer contains Na+, K+, and Mg2+ at optimal concentrations to support enzyme function. Mg2+ is an essential cofactor for ATP binding and hydrolysis.

  • Ouabain Control : Ouabain is a classic, high-affinity inhibitor of Na+/K+-ATPase. By measuring activity in the presence of a saturating concentration of ouabain, one can determine the portion of total ATPase activity that is not due to the Na+/K+ pump (e.g., from other ATP-hydrolyzing enzymes in the preparation). This ouabain-insensitive activity is subtracted from the total activity to yield the true Na+/K+-ATPase-specific activity. This is a critical self-validating step.

  • Temperature : The reaction is run at 37°C to approximate physiological conditions and ensure optimal enzyme kinetics.

Materials:

  • Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex or kidney).[4]

  • Assay Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl₂, 50 mM Imidazole, pH 7.4.[19]

  • ATP solution: 3 mM in purified water.

  • This compound solutions: Serial dilutions in assay buffer to generate a dose-response curve.

  • Ouabain solution: 1 mM in assay buffer (for positive control).

  • Stop Solution: e.g., 2.5% Sodium Dodecyl Sulfate (SDS).

  • Phosphate Detection Reagent: Malachite green or a similar colorimetric reagent that complexes with free phosphate.[19]

  • 96-well microplate.

  • Spectrophotometer (plate reader).

Step-by-Step Methodology:

  • Plate Setup : Design the plate layout to include wells for:

    • Total Activity (Enzyme + Buffer)

    • Ouabain-Insensitive Activity (Enzyme + Buffer + Ouabain)

    • Test Compound (Enzyme + Buffer + various concentrations of this compound)

    • Blank (Buffer only, no enzyme)

  • Reagent Addition : To the appropriate wells of a 96-well plate, add 50 µL of assay buffer.

  • Add 10 µL of Ouabain solution to the "Ouabain-Insensitive" wells and 10 µL of the corresponding this compound dilution to the "Test Compound" wells. Add 10 µL of assay buffer to the "Total Activity" and "Blank" wells.

  • Add 20 µL of the Na+/K+-ATPase enzyme preparation to all wells except the "Blank" wells.

  • Pre-incubation : Mix gently and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation : Initiate the enzymatic reaction by adding 20 µL of the 3 mM ATP solution to all wells. The final volume is 100 µL.

  • Incubation : Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes). The time should be optimized to ensure the reaction is within the linear range.

  • Reaction Termination : Stop the reaction by adding 50 µL of Stop Solution to all wells.

  • Color Development : Add 50 µL of the phosphate detection reagent to all wells. Allow the color to develop for 15-20 minutes at room temperature.

  • Measurement : Measure the absorbance of each well at the appropriate wavelength for the detection reagent (e.g., ~620 nm for malachite green).[19]

Data Analysis and Interpretation:

  • Calculate Pi Released : Use a standard curve of known phosphate concentrations to convert absorbance values to the amount of Pi released (nmol).

  • Calculate Specific Activity :

    • Total Activity = Pi released in "Total Activity" wells.

    • Ouabain-Insensitive Activity = Pi released in "Ouabain-Insensitive" wells.

    • Na+/K+-ATPase Activity = Total Activity - Ouabain-Insensitive Activity.

  • Calculate Percent Inhibition : For each this compound concentration:

    • % Inhibition = 100 * (1 - [(Activity with this compound - Ouabain-Insensitive Activity) / (Total Activity - Ouabain-Insensitive Activity)])

  • Determine IC₅₀ : Plot the % Inhibition against the logarithm of the this compound concentration. Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the Na+/K+-ATPase activity.

Caption: Workflow for Na+/K+-ATPase Inhibition Assay.

Quantitative Inhibition Data

The inhibitory potency of cardiac glycosides is typically expressed as an IC₅₀ value. These values are dependent on the specific isoform of the Na+/K+-ATPase and the tissue source of the enzyme. Research has shown that gitoxin exhibits a biphasic inhibitory effect on Na+/K+-ATPase from both human erythrocyte membranes and porcine cerebral cortex, suggesting the presence of at least two enzyme isoforms with different sensitivities (high and low affinity).[16]

Tissue SourceGlycosideHigh Affinity IC₅₀Low Affinity IC₅₀
Human Erythrocyte Gitoxin2.57 x 10⁻⁸ M3.16 x 10⁻⁶ M
Digoxin6.31 x 10⁻⁸ M5.01 x 10⁻⁶ M
Porcine Cerebral Cortex Gitoxin1.99 x 10⁻⁷ M1.00 x 10⁻⁴ M
Digoxin3.98 x 10⁻⁷ M1.26 x 10⁻⁴ M
Data synthesized from Vasić et al., 2004.[16]

These data illustrate that gitoxin is consistently more potent than digoxin in inhibiting both the high- and low-affinity isoforms in these preparations.[16] This underscores the importance of the C16-hydroxyl group in modulating the drug-receptor interaction.

Conclusion: A Precisely Targeted Molecular Brake

This compound serves as a powerful and specific inhibitor of the Na+/K+-ATPase, a fundamental enzyme for cellular life. Its mechanism of action—stabilizing the E2-P conformation of the pump—provides a clear example of how a small molecule can arrest a complex enzymatic cycle.[12] This inhibition disrupts cellular ion homeostasis, leading to a cascade of events that culminates in an increased force of cardiac contraction, the very effect harnessed for therapeutic benefit in heart failure.[1] However, the narrow therapeutic index of cardiac glycosides highlights the critical importance of this enzyme; excessive inhibition can lead to severe toxicity.[17] The detailed study of the interaction between this compound and the Na+/K+-ATPase, through robust enzymatic assays and structure-activity relationship analyses, continues to provide invaluable insights for drug development professionals and researchers exploring ion pump modulation in health and disease.

References

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Methodological & Application

Gitoxoside synthesis and purification protocols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation and Semi-Synthesis of Gitoxoside (Gitoxin Series)

Executive Summary & Strategic Rationale

This compound (often synonymous with Gitoxin or specific gitoxigenin glycosides) represents a critical class of cardenolides derived from Digitalis lanata. Unlike the widely used Digoxin, this compound possesses a unique 16


-hydroxyl group on the steroid nucleus. This structural feature significantly alters its pharmacokinetic profile, specifically reducing bioavailability and increasing protein binding compared to Digoxin.

The Challenge: Total chemical synthesis of cardiac glycosides is economically unviable due to the stereochemical complexity of the steroid aglycone and the lability of the glycosidic linkages. The Solution: This guide details a Biocatalytic Semi-Synthesis approach. We utilize the endogenous enzymatic potential of Digitalis leaves (or purified


-glucosidases) to convert the primary glycoside Lanatoside B  into the secondary glycoside Gitoxin  (this compound), followed by high-resolution HPLC purification.[1]

Chemical Pathway & Mechanism

The production of this compound relies on the selective cleavage of the terminal glucose unit and the acetyl group from the parent molecule, Lanatoside B.

Reaction Pathway:

  • Lanatoside B (Primary Glycoside)[2][1]

    • Structure: Gitoxigenin + 3 Digitoxose + 1 Glucose + 1 Acetyl group.

  • Intermediate: Acetyl-Gitoxin

    • Mechanism:[2][1][3] Enzymatic hydrolysis (

      
      -glucosidase/digilanidase) removes the terminal Glucose.[2][1]
      
  • Target: Gitoxin (this compound) [2][1]

    • Mechanism:[2][1][3] Alkaline hydrolysis (Deacetylation) removes the C3-acetyl group.[2][1]

Gitoxoside_Synthesis cluster_0 Digitalis lanata Leaf Matrix LanatosideB Lanatoside B (Primary Glycoside) Enzyme Enzymatic Hydrolysis (Digilanidase / u03b2-glucosidase) pH 5.0-6.0, 37°C LanatosideB->Enzyme AcetylGitoxin Acetyl-Gitoxin (Secondary Glycoside) Enzyme->AcetylGitoxin - Glucose Base Chemical Hydrolysis (NaHCO3 / pH 8.5) AcetylGitoxin->Base Gitoxin Gitoxin / this compound (Target Cardenolide) Base->Gitoxin - Acetyl Group

Figure 1: Biocatalytic conversion pathway from Lanatoside B to Gitoxin.[2][1] The process leverages specific hydrolytic steps to remove sugar and acyl moieties.[4]

Protocol A: Biocatalytic Semi-Synthesis & Extraction

Objective: To maximize the yield of the Gitoxin series from Digitalis lanata biomass by activating endogenous digilanidases prior to extraction.

Materials:

  • Dried Digitalis lanata leaves (powdered).[2][1][5]

  • Acetate Buffer (0.1 M, pH 5.5).[2][1]

  • Methanol (HPLC Grade).[2][1]

  • Lead Acetate (saturated solution) for clarification.[2][1]

  • Chloroform/Trichloroethylene (for partitioning).[2][1][5][6]

Step-by-Step Methodology:

  • Enzymatic Fermentation (The "Synthesis" Step):

    • Suspend 100 g of powdered leaves in 500 mL of Acetate Buffer (pH 5.5) .

    • Incubate at 37°C for 24–48 hours with slow agitation.

    • Mechanistic Insight: This step activates the endogenous enzyme digilanidase, which cleaves the terminal glucose from Lanatoside B. Without this step, the extract will be dominated by the primary glycoside (Lanatoside B), which is harder to purify and less potent.

    • Validation: Check for the disappearance of the glucose moiety via TLC or LC-MS if possible.

  • Deacetylation (Optional for Pure Gitoxin):

    • Adjust pH to 8.5 using 10%

      
       or dilute 
      
      
      
      .[2][1]
    • Incubate for 2 hours at room temperature.

    • Note: This converts Acetyl-gitoxin to Gitoxin.[2][1] If Acetyl-gitoxin is the desired target, skip this step.[2]

  • Extraction & Clarification:

    • Add 500 mL of Methanol to the slurry to stop enzymatic activity.

    • Sonicate for 30 minutes. Filter the biomass.

    • Evaporate methanol under reduced pressure (Rotavap at 45°C) to an aqueous residue.

    • Clarification: Add saturated Lead Acetate solution dropwise to precipitate chlorophyll and tannins. Centrifuge at 5000 x g for 15 mins.

  • Liquid-Liquid Partitioning:

    • Extract the aqueous supernatant 3x with equal volumes of Chloroform or Trichloroethylene .

    • Why: Cardenolides (Gitoxin) partition into the organic phase; polar impurities and remaining sugars stay in the aqueous phase.

    • Dry the organic layer over Anhydrous

      
       and evaporate to dryness.
      

Protocol B: Purification via Preparative HPLC

Objective: To isolate this compound (Gitoxin) from the enriched cardenolide fraction, separating it from Digoxin and Digitoxin.

Chromatographic Challenges:

  • Selectivity: Gitoxin differs from Digitoxin only by a 16-OH group.[2][1]

  • Detection: Cardenolides lack strong chromophores; detection relies on the unsaturated lactone ring at 215–220 nm.

System Parameters:

ParameterSpecification
Column C18 Reverse Phase (e.g., Phenomenex Luna or Waters Symmetry), 5 µm, 250 x 10 mm (Prep)
Mobile Phase A Ultrapure Water (0.1% Formic Acid optional for ionization)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 3.0 mL/min (Prep) / 1.0 mL/min (Analytical)
Detection UV-Vis Diode Array at 220 nm (Primary) and 235 nm
Temperature 25°C (Strict control required for reproducibility)

Gradient Profile:

Time (min)% Mobile Phase B (Acetonitrile)Phase
0.025%Equilibration
5.025%Isocratic Hold (Elute polar impurities)
25.045%Linear Gradient (Elution of Gitoxin)
30.090%Wash (Elute Digitoxin/Aglycones)
35.025%Re-equilibration

Elution Order (Typical on C18):

  • Digoxin (Most Polar, elutes first due to 12-OH and 14-OH).[2][1]

  • Gitoxin (Intermediate, 16-OH).[2][1]

  • Digitoxin (Least Polar, elutes last).[2][1]

Step-by-Step Purification:

  • Sample Prep: Dissolve the dried chloroform extract in Methanol:Water (50:50). Filter through a 0.22 µm PTFE filter.

  • Injection: Inject 100–500 µL (depending on column loading capacity).

  • Fraction Collection: Collect peaks eluting between 18–22 minutes (approximate, must be empirically determined).

  • Post-Processing: Lyophilize fractions immediately to prevent hydrolytic degradation.

HPLC_Workflow cluster_peaks Elution Profile RawExtract Crude Chloroform Extract Prep Dissolve in MeOH:H2O (1:1) Filter 0.22 u00b5m RawExtract->Prep HPLC Prep-HPLC (C18) Gradient 25-45% MeCN Prep->HPLC Peak1 Frac 1: Digoxin (Discard/Store) HPLC->Peak1 Peak2 Frac 2: Gitoxin (Target) ~18-22 min HPLC->Peak2 Peak3 Frac 3: Digitoxin (Wash) HPLC->Peak3 Lyophil Lyophilization (Freeze Dry) Peak2->Lyophil Final Pure this compound >98% Purity Lyophil->Final

Figure 2: HPLC purification workflow illustrating the separation of the Gitoxin series from related cardenolides.

Quality Control & Validation

To ensure the isolated compound is indeed Gitoxin (this compound) and not an isomer or derivative:

  • Mass Spectrometry (LC-MS/MS):

    • Look for the parent ion

      
      .
      
    • Gitoxin MW: 780.9 g/mol .

    • Diagnostic fragment: Loss of 3 digitoxose units to yield the aglycone Gitoxigenin (MW ~390).

  • NMR Spectroscopy (

    
    H-NMR): 
    
    • Diagnostic Signal: The 16

      
      -proton (associated with the 16-OH group) typically appears as a multiplet distinct from the 12
      
      
      
      -H of Digoxin.[2][1]
    • Lactone Ring: Signals at

      
       5.8–6.0 ppm (H-22) confirm the integrity of the unsaturated lactone ring (crucial for biological activity).[1]
      
  • Fluorescence (Keller-Kiliani Reaction):

    • Gitoxin, unlike Digoxin, fluoresces in concentrated

      
       containing ferric chloride due to the specific interaction of the 16-OH group.
      

References

  • Stoll, A., & Kreis, W. (1933).[2][1] Die genuinen Glykoside der Digitalis lanata. Helvetica Chimica Acta. (Foundational work on Lanatoside separation).[2][1] [2][1]

  • Wichtl, M., et al. (1982).[2][1] High-performance liquid chromatographic analysis of Digitalis leaf extracts. Journal of Chromatography A. (HPLC method basis).

  • Ikeda, Y., et al. (1992).[2][1] Biochemical transformation of cardiac glycosides in Digitalis cell cultures. Plant Cell Reports. (Enzymatic hydrolysis mechanisms).[2][1][4][7][8]

  • PubChem Database. (2023).[1] Gitoxin Compound Summary. National Center for Biotechnology Information.

  • Kobayashi, Y. (2016).[2][1] Combination of Pretreatments with Acetic Acid and Sodium Methoxide for Efficient Digoxin Preparation from Digitalis Glycosides. SCIRP. (Protocol for chemical/enzymatic cleavage).[2][1][9]

Sources

Application Note: Animal Models for Studying Gitoxoside Toxicity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Grounding

Gitoxoside is a secondary cardiac glycoside derived from Digitalis purpurea (foxglove). Like its congeners digoxin and digitoxin, it exerts positive inotropic effects but possesses a critically narrow therapeutic index. The primary challenge in modeling this compound toxicity lies not in the administration, but in the species-specific sensitivity of the molecular target.

The Molecular Target: Na /K -ATPase

This compound acts by inhibiting the sarcolemmal Na


/K

-ATPase pump. This inhibition leads to intracellular sodium accumulation, which reverses the Sodium-Calcium Exchanger (NCX), driving calcium into the cardiomyocyte. While this increases contractility (inotropy), toxic levels cause calcium overload, delayed afterdepolarizations (DADs), and fatal arrhythmias.

Critical Species Divergence: Researchers must recognize that rodents (rats/mice) are poor models for cardiac arrhythmia induced by this class of drugs.

  • Rodents: Express the

    
     isoform of Na
    
    
    
    /K
    
    
    -ATPase, which has a low affinity for cardiac glycosides.
  • Guinea Pigs & Humans: Express high-affinity isoforms. Guinea pigs are approximately 100-fold more sensitive to cardiac glycosides than rats, making them the "Gold Standard" for translatable arrhythmia models.

Mechanistic Pathway Diagram[1]

GitoxosideMechanism This compound This compound Administration Target Inhibition of Na+/K+ ATPase This compound->Target Na_Rise Intracellular [Na+] Increases Target->Na_Rise NCX NCX Reversal (Na+ out / Ca2+ in) Na_Rise->NCX Ca_Overload Sarcoplasmic Reticulum Ca2+ Overload NCX->Ca_Overload DAD Delayed Afterdepolarizations (DADs) Ca_Overload->DAD Arrhythmia Ventricular Tachycardia/Fibrillation (Terminal Event) DAD->Arrhythmia

Figure 1: The cascade of this compound-induced cardiotoxicity. Note that the initial inhibition step is species-dependent.

Model Selection Guide

Model SpeciesSensitivityPrimary ApplicationLimitations
Guinea Pig High (Human-like)Arrhythmia Induction , LD50 determination, Antidote testing.Higher cost than mice; requires specialized surgical skills for cannulation.
Zebrafish Moderate/HighHigh-Throughput Screening , early-stage cardiotoxicity (bradycardia/AV block).Pharmacokinetics (ADME) differ from mammals; non-mammalian heart structure.
Rat/Mouse Low (Resistant)Hepatotoxicity , Renal toxicity, General sub-chronic toxicology.NOT suitable for arrhythmia (requires massive doses that cause non-cardiac death first).

Protocol A: The "Gold Standard" Guinea Pig Infusion Model

This protocol is the industry standard for assessing the pro-arrhythmic risk of cardiac glycosides. It allows for the precise determination of the toxic dose threshold.

Pre-Experimental Preparation
  • Animals: Male Hartley Guinea Pigs (400–600 g).[1]

  • Vehicle Formulation: this compound has poor water solubility.

    • Stock Solution: Dissolve this compound in 10% Dimethyl Sulfoxide (DMSO) or 20% Ethanol.

    • Working Solution: Dilute with saline to a final concentration of 0.1 mg/mL. Ensure the final vehicle concentration is <1% to avoid vehicle-induced hemolysis or hypotension.

Surgical Procedure
  • Anesthesia: Urethane (1.2 g/kg, i.p.) is preferred over isoflurane for this specific assay because it preserves autonomic reflexes and baseline heart rate stability better than volatile anesthetics.

  • Cannulation: Isolate the right external jugular vein. Insert a PE-50 polyethylene catheter filled with heparinized saline for drug infusion.

  • Monitoring: Insert needle electrodes for Lead II ECG recording. Connect to a bio-amplifier (e.g., ADInstruments PowerLab). Monitor arterial blood pressure via carotid artery cannulation (optional but recommended to distinguish hemodynamic collapse from electrical arrest).

Infusion & Endpoints

Method: Continuous Intravenous Infusion.[2] Rate: Set infusion pump to deliver the drug at a constant rate (e.g., 10–20 µg/kg/min) based on pilot dose-ranging.

Data Collection (The "Arrhythmia Cascade"): Record the cumulative dose (mg/kg) required to reach the following sequential endpoints:

  • VPB (Ventricular Premature Beats): First distinct ectopic beat.

  • VT (Ventricular Tachycardia): A run of ≥3 consecutive VPBs.

  • VF (Ventricular Fibrillation): Chaotic electrical activity with loss of pumping function.

  • Cardiac Arrest: Cessation of electrical activity.

Data Analysis & Validation

To validate the experiment, the time-to-arrest in control animals (vehicle only) must exceed the experimental duration significantly (usually >60 mins with no arrhythmia).

Table 1: Scoring System for Cardiotoxicity

Score ECG Manifestation Physiological Significance
0 Normal Sinus Rhythm Baseline
1 Bradycardia / PR Prolongation Early vagal activation (common with glycosides)
2 Isolated VPBs Early ventricular irritability
3 Bigeminy / Trigeminy Severe instability

| 4 | Sustained VT / VF | Lethal toxicity (Terminal Endpoint) |

Protocol B: Zebrafish Larvae Screening (High-Throughput)

For early-stage drug development or testing this compound analogs, the zebrafish model offers a 3R-compliant (Replacement) alternative.

Setup
  • Stage: 72 hours post-fertilization (hpf) larvae. At this stage, the heart is fully functional and transparent.

  • Dosing: Static waterborne exposure in 96-well plates.

Procedure
  • Acclimation: Place single larvae in wells with E3 medium.

  • Exposure: Treat with this compound concentrations ranging from 0.1 µM to 100 µM. Include 0.1% DMSO vehicle control.[1]

  • Incubation: 1 to 4 hours at 28°C.

  • Imaging: Anesthetize lightly with Tricaine (MS-222) and position for video microscopy (high-speed camera, >100 fps).

Readouts
  • Heart Rate: Cardiac glycosides typically cause initial bradycardia followed by AV block in zebrafish.

  • AV Block: Calculate the ratio of atrial to ventricular beats (e.g., 2:1 block).

  • Fractional Shortening: Measure ventricular diameter at diastole vs. systole to assess contractility changes.

Protocol C: Rodent Sub-Chronic Toxicity (Non-Cardiac)

Warning: Do not use this model for arrhythmia. Use this to assess the therapeutic index regarding off-target effects (e.g., gastrointestinal toxicity, which is a common side effect of digitalis drugs).

Experimental Design
  • Animals: Sprague-Dawley Rats (Male/Female).

  • Duration: 14-Day Repeat Dose.

  • Route: Oral gavage (mimicking clinical route).

Key Biomarkers

Unlike the guinea pig model, death here is likely due to systemic organ failure or massive electrolyte imbalance, not primary arrhythmia.

  • Serum Electrolytes: Monitor K+ levels closely (hyperkalemia is a hallmark of severe toxicity).

  • Histopathology: Focus on:

    • Intestine: Hemorrhage or necrosis (local irritation).

    • Kidney:[3] Tubular necrosis.

    • Liver: Centrilobular necrosis (if metabolic activation is involved).

Safety & Handling (Hazardous Substance)

This compound is a Category 1 Acute Toxin .

  • LD50 Note: While specific this compound LD50s vary, the generic class LD50 for cardiac glycosides in sensitive species (Guinea Pig) is often <0.5 mg/kg (IV). In rats, it may be >10 mg/kg.

  • Antidote: Keep Digoxin Immune Fab (Digibind) accessible. While specific to digoxin, it shows cross-reactivity with many Digitalis glycosides and can be used for accidental researcher exposure.

References

  • Dutka, P., et al. (1995). "Differentiation between isoforms of Na+/K+-transporting ATPase from human and guinea-pig muscle through use of digitalis derivatives." Naunyn-Schmiedeberg's Archives of Pharmacology.

    • Mechanistic grounding for species selection.
  • Kanzik, I., et al. (1987).[4] "Digoxin-induced cardiac toxicity in the anaesthetized guinea-pigs and effect of heparin infusion." Archives Internationales de Pharmacodynamie et de Therapie.[4]

    • Basis for the guinea pig infusion protocol.
  • Liu, H., et al. (2018).[5] "Screening and Identification of Cardioprotective Compounds... in vivo Zebrafish Model." Frontiers in Pharmacology.

    • Validation of zebrafish for cardiac glycoside screening.
  • Galanis, E., et al. (2023). "Cardiac Glycosides: Toxicity and Management." StatPearls [Internet].

    • Clinical toxicity and antidote reference.
  • Katzung, B.G. (2018). Basic & Clinical Pharmacology. "Heart Failure Drugs.

Sources

Application Note: Gitoxoside Drug Interaction Study Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Gitoxoside, a cardiac glycoside structurally related to gitoxin and digoxin, presents a unique challenge in drug development due to its Narrow Therapeutic Index (NTI) . Unlike standard NCEs (New Chemical Entities), where a 2-fold increase in exposure might be benign, a 20% increase in this compound systemic exposure can precipitate life-threatening arrhythmias.

This guide departs from standard "tick-box" compliance. It outlines a mechanistic, risk-based approach to characterizing this compound’s Drug-Drug Interaction (DDI) profile. We prioritize the P-glycoprotein (P-gp/MDR1) and OATP transporter axes, as historical data on gitoxin-series glycosides suggests a mixed renal/hepatic clearance model, distinguishing it from the predominantly renal digoxin.

Part 1: Pharmacological Context & Interaction Mechanisms[1]

The Mechanism of Toxicity

This compound exerts its inotropic effect by inhibiting the sarcolemmal Na


/K

-ATPase
. This inhibition increases intracellular Na

, which reduces Ca

efflux via the Na

/Ca

exchanger (NCX), leading to increased contractility.
  • The Risk: DDI-induced inhibition of this compound clearance (e.g., by Verapamil or Amiodarone) leads to accumulation. Excessive Na

    
    /K
    
    
    
    -ATPase blockade causes calcium overload, resulting in delayed afterdepolarizations (DADs) and ventricular tachycardia.
The Transporter-Metabolism Interplay

While Digoxin is a canonical P-gp substrate with minimal metabolism, this compound (and the gitoxin series) often exhibits higher lipophilicity and protein binding.

  • P-gp (MDR1): The primary gatekeeper. Limits intestinal absorption and facilitates renal/biliary secretion.

  • OATP1B1/1B3: Critical for hepatic uptake. If this compound relies on hepatic clearance, OATP inhibition (e.g., by Cyclosporine) is a major DDI vector.

  • CYP450: Secondary risk. While glycosides are often hydrolytic, any CYP3A4 involvement must be quantified to satisfy FDA 2020 guidance for NTI drugs.

Mechanistic Pathway Diagram

The following diagram illustrates the critical nodes where DDIs can occur for this compound.

Gitoxoside_Pathway This compound This compound (Systemic Circulation) Target Na+/K+ ATPase (Myocyte) This compound->Target Pharmacodynamics (Inhibition) Pgp_Gut P-gp (Efflux) This compound->Pgp_Gut Substrate Pgp_Kidney P-gp (Secretion) This compound->Pgp_Kidney Renal Cl OATP OATP1B1/3 (Uptake) This compound->OATP Hepatic Uptake Gut Intestinal Lumen Gut->this compound Absorption Liver Hepatocyte Liver->this compound Biliary Excretion CYP CYP3A4/Hydrolysis Liver->CYP Metabolism Kidney Renal Tubule Pgp_Gut->Gut Efflux (Limit Bioavailability) Pgp_Kidney->Kidney Elimination OATP->Liver

Caption: this compound disposition involves P-gp efflux (gut/kidney) and OATP-mediated hepatic uptake, creating multiple DDI checkpoints.

Part 2: Regulatory Framework (FDA & EMA)[2]

Your study design must satisfy the FDA "In Vitro Drug Interaction Studies" (2020) and EMA "Investigation of Drug Interactions" (2012/M12 Draft) .

ParameterFDA Requirement for NTI DrugsImplication for this compound
Cutoff Values More stringent. An interaction is significant if

(10% change) rather than the standard 1.25 (25%).
High-sensitivity assays required.
P-gp Assessment Mandatory.[1] Must determine if this compound is a substrate AND inhibitor.Use polarized monolayers (MDCK-MDR1 or Caco-2).
Metabolism If metabolic clearance

of total clearance, enzyme phenotyping is required.
Check stability in HLM (Human Liver Microsomes).

Part 3: Experimental Protocols

Protocol A: Definitive P-gp (MDR1) Bidirectional Transport

Rationale: This is the "Gold Standard" assay. We use MDCK-MDR1 cells over Caco-2 for this compound because they express higher levels of P-gp, providing a wider dynamic range to detect subtle transport kinetics typical of glycosides.

1. System Setup & Validation
  • Cell Line: MDCK-II transfected with human MDR1 (ABCB1).

  • Control: Wild-type MDCK-II (to subtract background passive permeability).

  • Positive Control: Digoxin (

    
    ) 
    
    
    
    Verapamil (Inhibitor).
  • Integrity Check: TEER (Transepithelial Electrical Resistance) must be

    
     before use. Lucifer Yellow flux 
    
    
    
    per hour.
2. Experimental Workflow
  • Preparation: Buffer is HBSS + 10mM HEPES (pH 7.4).

  • Dosing: Prepare this compound at 3 concentrations (e.g., 0.1, 1.0, 10

    
    ).
    
    • Note: Ensure solubility; Glycosides can precipitate in protein-free buffers.

  • Incubation:

    • A

      
       B (Apical to Basolateral):  Mimics absorption.
      
    • B

      
       A (Basolateral to Apical):  Mimics efflux/secretion.
      
    • Inhibition Arm: Co-incubate with Valspodar (

      
      ) or Zosuquidar (
      
      
      
      ) to confirm P-gp specificity.
  • Sampling: Collect 50

    
     from receiver compartment at T=60 and T=90 min.
    
  • Analysis: LC-MS/MS (MRM mode). Internal standard: Digitoxin-d3.

3. Data Analysis (Self-Validating Logic)

Calculate the Efflux Ratio (ER) :



Interpretation Criteria:

  • ER

    
     2.0  AND Inhibitable by Valspodar 
    
    
    
    this compound is a P-gp Substrate.
  • Clinical Implication: If confirmed, clinical DDI studies with strong P-gp inhibitors (Itraconazole, Ritonavir) are mandatory.

Protocol B: Metabolic Stability & CYP Phenotyping

Rationale: Gitoxin derivatives often have a higher hepatic clearance component than Digoxin. We must determine if this is CYP-mediated or hydrolytic.

1. Metabolic Stability Screen
  • System: Pooled Human Liver Microsomes (HLM) vs. S9 Fraction (contains cytosolic enzymes).

  • Cofactors: NADPH (for CYPs) and UDPGA (for UGTs).

  • Procedure:

    • Incubate this compound (

      
      ) at 
      
      
      
      .
    • Timepoints: 0, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile.

    • Analyze % remaining parent compound.

2. Reaction Phenotyping (If Stability < 80%)

If intrinsic clearance (


) is high, identify the enzyme:
  • Chemical Inhibition: Use Ketoconazole (CYP3A4), Quinidine (CYP2D6).

  • Recombinant CYPs: Incubate with rCYP3A4, rCYP2C9.

Causality Check: If degradation occurs in S9 but not Microsomes, the pathway is likely cytosolic hydrolysis (common for glycoside sugar cleavage), not CYP450. This de-risks CYP-mediated DDIs.

Part 4: Data Visualization & Workflow

Experimental Decision Tree

This workflow ensures resource efficiency. We do not jump to clinical studies without in vitro justification.

DDI_Workflow Start Start: this compound In Vitro DDI Profiling Pgp_Assay Protocol A: MDCK-MDR1 Transport Start->Pgp_Assay Metab_Assay Protocol B: Metabolic Stability (HLM) Start->Metab_Assay Check_ER Is Efflux Ratio ≥ 2.0? Pgp_Assay->Check_ER Check_Cl Is Intrinsic Cl Significant? Metab_Assay->Check_Cl Check_Inhib Inhibited by Zosuquidar? Check_ER->Check_Inhib Yes Low_Risk Low DDI Risk Check_ER->Low_Risk No Risk_Renal Risk: Renal/Gut DDI (P-gp Dependent) Check_Inhib->Risk_Renal Yes Check_Inhib->Low_Risk No Risk_Hepatic Risk: Hepatic DDI (CYP/OATP Dependent) Check_Cl->Risk_Hepatic Yes Check_Cl->Low_Risk No

Caption: Decision tree for categorizing this compound DDI risk based on in vitro efflux and clearance data.

Part 5: Summary of Key Parameters & References

Target Parameters for this compound

The following table summarizes the data points required for a regulatory filing.

ParameterAssay SystemAcceptance Criteria (Validation)Critical Threshold (Risk)
Permeability (

)
Caco-2 / MDCKTEER

; Lucifer Yellow

Low Permeability (

) implies absorption is transporter-dependent.
Efflux Ratio (ER) MDCK-MDR1Digoxin ER

ER

indicates substrate potential.
Metabolic

HLM / S9Testosterone turnover (CYP3A4 control)

min suggests hepatic clearance risk.
Protein Binding (

)
Equilibrium DialysisRecovery

High binding (

) exacerbates displacement risks.
References
  • US Food and Drug Administration (FDA). (2020).[2][3][4][5] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. Retrieved from [Link][4]

  • European Medicines Agency (EMA). (2012). Guideline on the investigation of drug interactions. Retrieved from [Link]

  • International Transporter Consortium. (2010). Membrane transporters in drug development. Nature Reviews Drug Discovery, 9(3), 215-236.
  • Gozalpour, E., et al. (2014). Interaction of Digitalis-Like Compounds with P-Glycoprotein. Toxicological Sciences.
  • Varma, M. V., et al. (2010). Physicochemical space for optimum oral bioavailability: contribution of human intestinal absorption and first-pass elimination. Journal of Medicinal Chemistry. (Context for permeability/solubility of glycosides).

Sources

Troubleshooting & Optimization

Addressing variability in Gitoxoside cell-based assay results

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Gitoxoside Assay Optimization Ticket ID: GTX-VAR-001 Status: Open Assigned Specialist: Senior Application Scientist (Cell Biology & Screening)[1][2][3]

Executive Summary: The Variability Challenge

You are likely experiencing variability with this compound (a cardenolide glycoside) due to its physicochemical properties and its specific biological target mechanism.[2] Unlike standard small molecules, cardiac glycosides like this compound present a "Triad of Variability":

  • Lipophilicity-Driven Precipitation: It crashes out of solution when moving from DMSO to aqueous media.[2][3]

  • Target Isoform Specificity: Its potency depends entirely on which Na⁺/K⁺-ATPase

    
    -subunit isoform your cells express.[1][2][3]
    
  • Serum Protein Binding: It binds avidly to albumin in culture media, shifting your IC

    
     values.[2][3]
    

This guide replaces standard protocols with a Self-Validating System to eliminate these variables.

Module 1: Compound Handling & Solubility (The Chemistry)

The Issue: "My dose-response curves are flat or inconsistent at high concentrations." The Cause: this compound is a hydrophobic steroid glycoside. When you pipette a high-concentration DMSO stock directly into cell culture media, the compound often precipitates ("crashes out") before it can dissolve, or it sticks to plastic tips and plates.[2][3]

Protocol: The "Intermediate Step" Dilution

Do not pipette 100% DMSO stock directly into the assay plate.

  • Solvent: Dissolve neat this compound in 100% DMSO to create a Master Stock (e.g., 10 mM).

  • Intermediate Plate (The Critical Step): Perform your serial dilutions in a solvent-resistant polypropylene (PP) plate using 100% DMSO.[2]

    • Why? Polystyrene (PS) binds lipophilic compounds.[2] PP does not.[2]

  • The "Step-Down" Transfer:

    • Transfer 2

      
      L from the DMSO intermediate plate to 198 
      
      
      
      L of warm culture media in a separate mixing plate (1:100 dilution).
    • Mix vigorously.[2] This ensures the compound is solubilized in the presence of proteins/lipids before it hits the cells.

    • Transfer the final solution to your cell assay plate.

Visualization: Optimized Dilution Workflow

DilutionWorkflow Figure 1: Anti-Precipitation Dilution Workflow for Lipophilic Glycosides Stock Master Stock (10mM in 100% DMSO) InterPlate Intermediate Plate (Serial Dilution in DMSO) Material: Polypropylene Stock->InterPlate Serial Dilute MixPlate Pre-Dilution Plate (Media + 1% DMSO) Prevents 'Crash Out' InterPlate->MixPlate 1:100 Transfer (High Shear Mixing) CellPlate Final Assay Plate (Cells + Compound) MixPlate->CellPlate Final Transfer

Caption: This workflow prevents the "crash-out" effect common with cardiac glycosides by utilizing an intermediate solubilization step.[1]

Module 2: Biological Variables (The Target)

The Issue: "The same concentration kills HeLa cells but has no effect on CHO cells (or mouse cells)." The Cause: this compound targets the Na⁺/K⁺-ATPase (NKA). The sensitivity of this pump is dictated by the


-subunit isoform.
  • Human Cells: Express ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    1, 
    
    
    
    2,
    
    
    3.[2][3] Highly sensitive (nM range).[2]
  • Rodent Cells: Rodent

    
    1 isoform contains a mutation (Arg111 and Gln122) that renders it 1000-fold resistant  to cardiac glycosides [1].[2]
    

Diagnostic Question: Are you using a murine (mouse/rat) cell line?

  • If YES: You must use concentrations 100–1000x higher than human protocols, or the assay will fail.

  • If NO (Human cells): Check the specific isoform expression. Neuronal lines (expressing

    
    3) will be more sensitive than fibroblasts (expressing 
    
    
    
    1) [2].[2]
Visualization: Mechanism of Action & Resistance

MOA Figure 2: this compound Mechanism and Species-Specific Resistance This compound This compound (Ligand) NKA_Human Human Na+/K+-ATPase (Sensitive Isoform) This compound->NKA_Human High Affinity Binding NKA_Rodent Rodent Na+/K+-ATPase (Resistant Mutation) This compound->NKA_Rodent No Binding (Steric Hindrance) IonDisruption Inhibition of Ion Exchange (Na+ Accumulation) NKA_Human->IonDisruption Signaling Src/MAPK Pathway Activation (Signal Transduction) NKA_Human->Signaling CaIncrease NCX Reversal (Intracellular Ca2+ Surge) IonDisruption->CaIncrease Outcome Cytotoxicity / Inotropy CaIncrease->Outcome Signaling->Outcome

Caption: this compound binds the extracellular surface of NKA. Note the lack of binding in rodent models due to structural steric hindrance.

Module 3: Assay Conditions (The Environment)

The Issue: "My IC


 shifts to the right (lower potency) when I add more FBS."
The Cause:  Cardiac glycosides bind to serum albumin. If you run an assay in 10% FBS vs. 1% FBS, the "free drug" concentration changes drastically [3].

Protocol: Serum Standardization To reduce variability, you must standardize the "Free Fraction" of the drug.

  • Option A (Reduced Serum): Adapt cells to 2% FBS for the duration of the 24-48h assay. This minimizes protein binding interference.[2]

  • Option B (Calculation): If high serum is required for cell health, run a parallel standard curve with a known control (e.g., Ouabain) to normalize shifts.[2][3]

Troubleshooting Matrix: Quick Reference

SymptomProbable CauseCorrective Action
Precipitate visible in wells Direct addition of high % DMSO stock to aqueous media.[1][2][3]Use the "Intermediate Step" protocol (Figure 1).
High well-to-well variability Edge effects or uneven cell settling affecting NKA density.[1][2][3]Incubate plates at RT for 30 mins before putting in incubator to allow even settling.
No toxicity in Mouse/Rat cells Species-specific resistance of NKA

1 subunit.[1][2][3]
Switch to a human cell line or increase dose by 1000x.
Right-shifted IC

High serum albumin binding.[1][2][3]Lower FBS concentration to 2-5% or switch to serum-free media during drug exposure.[1][2][3]
Loss of potency over time Hydrolysis of the glycoside sugar moiety.Prepare fresh stocks; avoid repeated freeze-thaw cycles of DMSO stocks.[1][2][3]

References

  • Species Selectivity of Cardiac Glycosides: Title: Selectivity of Digitalis Glycosides for Isoforms of Human Na,K-ATPase.[2][3][4] Source: Katz, A., et al. (2010).[2][3] Journal of Biological Chemistry. URL:[Link][2]

  • Isoform Expression in Cancer: Title: Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives.[1][2][3][5] Source: McLendon, H.W., et al. (2020).[2][3] Journal of Natural Products. URL:[Link]

  • Serum Protein Binding: Title: Protein binding of cardiac glycosides in disease states.[6] Source: Storstein, L. (1977).[2][3] Clinical Pharmacokinetics. URL:[Link]

  • Assay Troubleshooting & DMSO Solubility: Title: DMSO Solubility Assessment for Fragment-Based Screening.[1][2][3][7] Source: Balfer, J., et al. (2021).[2][3] Molecules. URL:[Link][2]

Sources

Overcoming resistance to Gitoxoside in cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Gitoxoside Application & Resistance Troubleshooting

Introduction

Welcome to the this compound Technical Support Center. If you are accessing this guide, you have likely observed a shift in IC50 values or a complete loss of sensitivity in your cancer cell lines (e.g., A549, HeLa, or HepG2) treated with this compound.

This compound is a secondary cardiac glycoside (cardenolide) structurally related to digoxin and digitoxin. Its primary mechanism of action (MOA) is the inhibition of the Na⁺/K⁺-ATPase (NKA) pump, leading to intracellular Ca²⁺ overload and immunogenic cell death (ICD) [1]. Resistance to this class of molecules is rarely due to a single factor; it is often a convergence of pump isoform switching, efflux transporter upregulation, and signaling pathway compensation.

This guide is structured to help you systematically isolate the variable responsible for the resistance phenotype.

Module 1: Baseline Technical Validation

Before assuming biological resistance, we must rule out physicochemical artifacts.

Q: My IC50 curves are erratic. Is this compound precipitating in the media?

A: This is the most common "false resistance" error. This compound, like other cardenolides, is lipophilic.

  • The Issue: If you dilute directly from a high-concentration DMSO stock (e.g., 100 mM) into aqueous media, the compound may crash out of solution, becoming bio-unavailable. The cells aren't resistant; they just aren't seeing the drug.

  • The Fix:

    • Intermediate Dilution: Create a 1000x working stock in 100% DMSO.

    • Step-Down: Dilute this into pre-warmed media with vigorous vortexing.

    • Visual Check: Inspect the well under 40x microscopy. Crystalline debris indicates precipitation.

    • Limit: Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity masking the drug effect [2].

Q: How do I store this compound to prevent degradation?

A: Cardenolide lactone rings are sensitive to hydrolysis.

  • Protocol: Store solid powder at -20°C. Once dissolved in DMSO, aliquot into single-use vials. Avoid repeated freeze-thaw cycles.

  • Shelf-Life: Discard DMSO stocks older than 3 months if stored at 4°C.

Module 2: Verifying Biological Resistance

Is the resistance stable or transient?

Q: The cells survived the treatment, but are they truly resistant?

A: You must distinguish between tolerance (reversible) and resistance (genetic/epigenetic).

  • The Experiment: Perform a "Drug Holiday" assay.

    • Culture the "resistant" cells in drug-free media for 5-10 passages.

    • Re-challenge with this compound.

    • Result: If IC50 returns to parental levels, it was transient tolerance (likely metabolic adaptation). If IC50 remains high (>10x parental), it is stable genetic resistance.

Q: What is the threshold for defining "Resistance"?

A: In the context of cardiac glycosides:

  • Sensitive: IC50 < 100 nM.

  • Moderate Resistance: IC50 500 nM – 2 µM.

  • High Resistance: IC50 > 5 µM (Often indicates Target Alteration).

Module 3: Mechanistic Troubleshooting

Diagnosing the molecular cause of failure.

Q: Does this compound enter the cell? (The Efflux Problem)

A: this compound is a known substrate for P-glycoprotein (P-gp/MDR1) .

  • Diagnostic: Perform a competitive inhibition assay.

    • Treat cells with this compound + Verapamil (5-10 µM) or Tariquidar (P-gp inhibitors).

    • Outcome: If sensitivity is restored (IC50 drops), your resistance is efflux-mediated.

    • Action: You need to use a P-gp inhibitor or switch to a non-substrate glycoside analog.

Q: The drug enters, but the cells don't die. Is the target modified?

A: This is the "Isoform Switch" hypothesis.

  • Mechanism: Human cells express different alpha-subunits of Na⁺/K⁺-ATPase.

    • Alpha-3 (ATP1A3): High affinity for this compound (Sensitive).

    • Alpha-1 (ATP1A1): Low affinity for this compound (Resistant).

  • Diagnostic: Perform a Western Blot.[1]

    • Resistant Phenotype: High Alpha-1 expression / Low Alpha-3 expression.

    • Sensitive Phenotype: High Alpha-3 expression [3].

Q: Are downstream pathways compensating?

A: Chronic NKA inhibition can trigger compensatory survival signaling via Src/EGFR/MAPK .

  • Check: Assess phosphorylation of Src (Y416) and ERK1/2. Hyper-activation suggests the cell is using the NKA signalosome to drive proliferation instead of death.

Visualization: Resistance Mechanism & Workflow

Figure 1: Troubleshooting Workflow for this compound Resistance

A logical decision tree to isolate the cause of assay failure.

Gitoxoside_Troubleshooting Start Observed Resistance (High IC50) Solubility Check Solubility (Microscopy/DMSO) Start->Solubility Precipitate Precipitate Visible? Solubility->Precipitate Fix_Sol Optimize Solvent (Warm Media/Step-down) Precipitate->Fix_Sol Yes Efflux Efflux Assay (+ Verapamil) Precipitate->Efflux No Restored Sensitivity Restored? Efflux->Restored MDR1_Pos Cause: MDR1/P-gp Efflux Restored->MDR1_Pos Yes Target Western Blot (NKA Alpha Isoforms) Restored->Target No Isoform High Alpha-1 / Low Alpha-3? Target->Isoform Target_Res Cause: Target Switching (Isoform Shift) Isoform->Target_Res Yes Pathway Signaling Analysis (p-Src / p-ERK) Isoform->Pathway No

Caption: Step-by-step isolation of physicochemical, transport-mediated, and target-mediated resistance mechanisms.

Figure 2: Molecular Mechanisms of Resistance

The interaction between this compound, the Na+/K+ Pump, and downstream survival nodes.

Resistance_Mechanism cluster_ext Extracellular cluster_mem Plasma Membrane cluster_cyto Cytoplasm This compound This compound NKA_A3 NKA Alpha-3 (High Affinity) This compound->NKA_A3 Inhibits NKA_A1 NKA Alpha-1 (Low Affinity) This compound->NKA_A1 Weak Binding Pgp P-gp Efflux Pump This compound->Pgp Substrate Na Na+ Accumulation NKA_A3->Na Loss of Function Src Src Kinase NKA_A1->Src Signalosome Activation Pgp->this compound Efflux Ca Ca2+ Overload Na->Ca NCX Reversal ICD Immunogenic Cell Death Ca->ICD Mitochondrial Stress Src->ICD Resistance (Survival Signaling)

Caption: this compound binds high-affinity Alpha-3 subunits to induce death. Resistance occurs via P-gp efflux or Alpha-1 overexpression.

Module 4: Overcoming Resistance (Resensitization)

Strategic combinations to bypass the block.

Q: Monotherapy has failed. What combinations work synergistically with this compound?

A: Since this compound induces Immunogenic Cell Death (ICD), it pairs well with agents that require immune priming or distinct metabolic stress.

Table 1: Validated Combination Strategies

Combination PartnerMechanism of SynergyRecommended AssayReference
Verapamil / Tariquidar Blocks P-gp efflux, increasing intracellular this compound concentration.Calcein-AM Retention Assay[4]
Oxaliplatin Enhances ICD; this compound lowers the threshold for chemically induced apoptosis.ATP Release / HMGB1 ELISA[5]
Src Inhibitors (Dasatinib) Blocks the compensatory Src/MAPK survival signaling triggered by NKA binding.Western Blot (p-Src Y416)[3]
BH3 Mimetics (Navitoclax) This compound primes mitochondria; BH3 mimetics overcome the anti-apoptotic Bcl-2 barrier.Caspase 3/7 Glo Assay[6]

References

  • Prassas, I., & Diamandis, E. P. (2008). Novel therapeutic applications of cardiac glycosides. Nature Reviews Drug Discovery. Link

  • Timm, M., et al. (2013). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Link

  • Miyakawa, N., et al. (2020). Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction.[2][3][4] Cell Death & Disease. Link

  • Riganti, C., et al. (2011). Digoxin and ouabain induce P-glycoprotein by activating the EGFR/Src/MAPK/HIF-1α signaling pathway. Carcinogenesis. Link

  • Menger, L., et al. (2012). Cardiac glycosides exert anticancer effects by inducing immunogenic cell death.[4][5][[“]] Science Translational Medicine. Link

  • Cerella, C., et al. (2017). Cardiac glycosides and Bcl-2 family inhibitors: A sweet combination to defeat cancer. Cell Death & Differentiation. Link

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Technical Support Center: Mitigating Off-Target Effects of Gitoxoside

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers utilizing Gitoxoside. This document is designed to provide you, our scientific colleagues, with a comprehensive resource for understanding and mitigating the off-target effects of this potent cardiac glycoside. Our goal is to enhance the precision and reproducibility of your research by addressing common experimental challenges with in-depth explanations and validated protocols.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers have when working with this compound.

Q1: What is the primary mechanism of action for this compound and what are its principal off-target effects?

A1: this compound's primary, or "on-target," mechanism is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining electrochemical gradients across the cell membrane.[1] This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, leading to a rise in intracellular calcium.[2]

However, beyond this primary action, cardiac glycosides like this compound are known to trigger several "off-target" signaling cascades. These are unintended interactions that can confound experimental results.[3][4][5] Key off-target effects include the activation of Src kinase, a non-receptor tyrosine kinase, and the generation of Reactive Oxygen Species (ROS).[2][6] These events can influence a wide range of cellular processes, including proliferation, apoptosis, and inflammatory responses, independently of Na+/K+-ATPase inhibition.[7][8][9]

Q2: How can I differentiate between on-target (Na+/K+-ATPase inhibition) and off-target effects in my experiments?

A2: This is a critical question for ensuring data integrity. The most effective method is to design experiments with controls that can isolate the different mechanisms. Two key strategies are:

  • Genetic Controls: If available, using cell lines with engineered resistance to cardiac glycosides (e.g., expressing murine Na+/K+-ATPase subunits which have a lower affinity for these compounds) can be highly effective.[10] An observed effect in wild-type cells that is absent in the resistant cells can be confidently attributed to on-target Na+/K+-ATPase inhibition.

  • Pharmacological Controls: Employing specific inhibitors for the suspected off-target pathways. For example, using a Src kinase inhibitor alongside this compound can reveal the extent to which your observed phenotype is Src-dependent. Similarly, using an antioxidant can help dissect the role of ROS.

Q3: My results with this compound vary significantly between different cell lines. What could be the cause?

A3: This is a common and important observation. The primary reason for this variability often lies in the differential expression of the Na+/K+-ATPase α-subunit isoforms (α1, α2, α3) across different cell types.[11] Cardiac glycosides, including this compound, exhibit distinct binding affinities for these isoforms.[11][12] For instance, a cell line predominantly expressing an isoform with lower affinity for this compound will be less sensitive to its on-target effects.[13][14][15] Therefore, it is crucial to characterize the isoform expression profile of your cell models as part of your experimental validation.

In-Depth Troubleshooting Guides

This section provides detailed strategies and protocols to address specific challenges encountered during research with this compound.

Challenge 1: Unexplained Cytotoxicity or Altered Cell Proliferation

Symptom: You observe significant changes in cell viability or proliferation at this compound concentrations that seem inconsistent with the known IC50 for Na+/K+-ATPase inhibition in your cell line.

Underlying Science: While high concentrations of this compound are expected to be cytotoxic due to severe disruption of ion homeostasis, lower concentrations can trigger off-target signaling pathways that independently affect cell fate. Binding of this compound to the Na+/K+-ATPase can initiate a "signalosome" complex, leading to the transactivation of the Epidermal Growth Factor Receptor (EGFR) via Src kinase.[2] This can paradoxically promote proliferation in some cancer cells. Conversely, this compound is also known to induce the production of Reactive Oxygen Species (ROS), which can lead to oxidative stress and apoptosis.[6][16][17]

Mitigation Strategy: Dissecting Src and ROS Pathways

To determine if these off-target effects are responsible for your observations, you must incorporate specific inhibitors and detection methods into your experimental design.

Protocol 1: Co-treatment with a Src Kinase Inhibitor

This protocol allows you to assess the contribution of Src kinase activation to your observed phenotype. PP2 is a commonly used and well-characterized Src family kinase inhibitor.

Materials:

  • This compound (your working concentration)

  • Src inhibitor PP2 (e.g., from MilliporeSigma)

  • Vehicle control (e.g., DMSO)

  • Your cell line of interest

  • Standard cell culture reagents

  • Cell viability assay (e.g., MTT, CellTiter-Glo®)

  • Western blot reagents

Procedure:

  • Dose-Response of Inhibitor: First, determine a non-toxic working concentration of PP2 for your specific cell line. Perform a dose-response curve with PP2 alone (e.g., 1-20 µM) and assess viability after your standard experimental duration (e.g., 24-72 hours). Select the highest concentration that does not significantly impact cell viability on its own.

  • Experimental Setup: Seed cells and allow them to adhere overnight. Set up the following treatment groups:

    • Vehicle Control (DMSO)

    • This compound alone

    • PP2 alone (at the pre-determined non-toxic concentration)

    • This compound + PP2 (co-treatment)

  • Treatment: Treat the cells for your desired experimental duration.

  • Phenotypic Analysis: Perform your primary assay (e.g., cell viability, proliferation). If PP2 reverses or significantly attenuates the effect of this compound, it strongly suggests the phenotype is, at least in part, Src-dependent.

  • Mechanistic Validation (Western Blot): To confirm Src inhibition, lyse a parallel set of treated cells and perform a Western blot. Probe for phosphorylated Src (p-Src Tyr416) and total Src. A successful experiment will show a decrease in the p-Src/total Src ratio in the PP2-treated groups.[18]

Diagram: this compound On-Target vs. Off-Target Signaling

Gitoxoside_Pathways cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways Gitoxoside_on This compound NKA Na+/K+-ATPase Gitoxoside_on->NKA Inhibits Na_in ↑ Intracellular Na+ NKA->Na_in NCX Na+/Ca2+ Exchanger Na_in->NCX Ca_in ↑ Intracellular Ca2+ NCX->Ca_in OnTarget_Effect Primary Cellular Effects (e.g., Inotropy, Cytotoxicity) Ca_in->OnTarget_Effect Gitoxoside_off This compound NKA_signalosome Na+/K+-ATPase Signalosome Gitoxoside_off->NKA_signalosome Binds Src Src Kinase NKA_signalosome->Src Activates ROS Mitochondrial ROS Production NKA_signalosome->ROS Induces OffTarget_Effect Off-Target Effects (Proliferation, Apoptosis) Src->OffTarget_Effect ROS->OffTarget_Effect

Caption: this compound's dual impact on cellular signaling pathways.

Protocol 2: Detection and Quenching of Reactive Oxygen Species (ROS)

This protocol helps determine if ROS production is a key off-target mechanism in your system.

Materials:

  • ROS-sensitive fluorescent probe (e.g., H2DCFDA, CellROX™ Green)[19]

  • Antioxidant/ROS scavenger: N-acetylcysteine (NAC)

  • Positive control (e.g., H2O2 or Antimycin A)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • ROS Detection:

    • Seed cells in a black, clear-bottom 96-well plate.

    • Treat cells with Vehicle, this compound, and a Positive Control for the desired time.

    • Wash cells with warm PBS.

    • Load cells with the ROS probe (e.g., 5-10 µM H2DCFDA) in serum-free media for 30-60 minutes at 37°C, protected from light.

    • Wash again to remove excess probe.

    • Add back phenol red-free media.

    • Measure fluorescence using a plate reader (Ex/Em ~495/525 nm for DCF). An increase in fluorescence in this compound-treated cells indicates ROS production.[20]

  • ROS Quenching (Rescue Experiment):

    • Determine a non-toxic concentration of NAC for your cells (typically 1-10 mM).

    • Set up your primary experiment (e.g., viability assay) with the following groups:

      • Vehicle Control

      • This compound alone

      • NAC alone

      • This compound + NAC (pre-treat with NAC for 1-2 hours before adding this compound)

    • If NAC prevents or reduces the this compound-induced phenotype, it confirms the involvement of ROS.

Challenge 2: Differentiating On-Target Ion Pump Inhibition from Off-Target Signaling

Symptom: You observe a clear cellular effect, but you cannot be certain if it stems from the disruption of ion gradients (on-target) or from downstream signaling cascades like Src/ROS activation (off-target).

Underlying Science: The inhibition of the Na+/K+-ATPase pump leads to a decrease in intracellular K+ and an increase in intracellular Na+. This is the direct, on-target consequence. Many cellular processes are sensitive to these ion concentrations. By artificially manipulating the extracellular ion environment, you can create a "rescue" condition that counteracts the on-target effect. If your phenotype is rescued under these conditions, it is likely mediated by on-target ion pump inhibition. If the phenotype persists, it is likely an off-target effect.

Mitigation Strategy: Potassium Rescue Experiment

This experiment leverages the competitive relationship between cardiac glycosides and extracellular potassium (K+) at the Na+/K+-ATPase binding site. High extracellular K+ reduces the binding affinity and inhibitory effect of this compound.

Protocol 3: High Potassium Rescue Assay

Materials:

  • Standard cell culture medium (e.g., DMEM)

  • Potassium Chloride (KCl) sterile solution

  • Custom-made high-potassium medium (prepare by supplementing standard medium with sterile KCl to a final concentration of ~20-40 mM. Ensure osmolarity is balanced if necessary).

Procedure:

  • Establish Baseline: Run your primary experiment with this compound in standard medium to establish the baseline effect.

  • Experimental Setup: Seed cells and allow them to adhere. Set up the following treatment groups:

    • Group A (Control Media):

      • Vehicle Control

      • This compound

    • Group B (High Potassium Media):

      • Vehicle Control

      • This compound

  • Treatment: Replace the medium with either the control or high-potassium medium just before adding the vehicle or this compound.

  • Analysis: After the treatment period, perform your assay.

Interpreting the Results:

  • Phenotype Rescued: If the effect of this compound is significantly diminished or absent in the high potassium medium compared to the standard medium, this provides strong evidence that the effect is on-target and dependent on Na+/K+-ATPase inhibition.

  • Phenotype Persists: If the effect of this compound is unchanged in the high potassium medium, this suggests the phenotype is off-target and independent of direct pump inhibition.

Diagram: Workflow for Differentiating On- vs. Off-Target Effects

Differentiation_Workflow Start Observe Cellular Phenotype with this compound Question Is the effect On-Target or Off-Target? Start->Question OnTarget_Test Perform High K+ Rescue Experiment (Protocol 3) Question->OnTarget_Test Test for On-Target OffTarget_Test Perform Co-treatment with Inhibitors (Src Inhibitor - Protocol 1) (ROS Scavenger - Protocol 2) Question->OffTarget_Test Test for Off-Target OnTarget_Result Is Phenotype Rescued? OnTarget_Test->OnTarget_Result OnTarget_Conclusion Conclusion: Effect is ON-TARGET (Mediated by ion pump inhibition) OnTarget_Result->OnTarget_Conclusion Yes NotOnTarget Conclusion: Effect is likely OFF-TARGET OnTarget_Result->NotOnTarget No OffTarget_Result Is Phenotype Reversed? OffTarget_Test->OffTarget_Result OffTarget_Conclusion Conclusion: Effect is OFF-TARGET (Mediated by Src/ROS) OffTarget_Result->OffTarget_Conclusion Yes NotOffTarget Conclusion: Effect mediated by an unknown off-target pathway OffTarget_Result->NotOffTarget No

Caption: A logical workflow to dissect this compound's mechanism of action.

Data Summary Table

The following table summarizes the differential affinities of various cardiac glycosides for the human Na+/K+-ATPase isoforms, highlighting the importance of understanding your experimental system. Note that direct affinity data for this compound across all isoforms is less common in literature compared to Digoxin or Ouabain, but it is expected to follow similar patterns of isoform specificity.

Cardiac Glycosideα1 Affinityα2 Affinityα3 AffinityKey Reference
Ouabain HighLowHigh[11]
Digoxin LowHighHigh[11]
Gitoxin Higher sensitivity than Digoxin on both high and low affinity isoforms[12]

This table illustrates relative affinities; absolute Ki values can vary based on experimental conditions (e.g., presence or absence of K+).[11]

By implementing these carefully designed experiments, researchers can significantly enhance the quality and specificity of their findings when using this compound, leading to more robust and publishable data.

References

  • Haller, M., et al. (2007). Isoform specificity of cardiac glycosides binding to human Na+,K+-ATPase alpha1beta1, alpha2beta1 and alpha3beta1. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

  • Dostanic, I., et al. (2003). The α1- and α2-isoforms of the Na+-K+-ATPase can both mediate ouabain-induced hypertension. Hypertension. Available at: [Link]

  • BMG Labtech. Reactive Oxygen Species (ROS) Detection. BMG Labtech Application Notes. Available at: [Link]

  • Lopresti, A., et al. (2021). Detection Technologies for Reactive Oxygen Species: Fluorescence and Electrochemical Methods and Their Applications. MDPI. Available at: [Link]

  • Kou, J., et al. (2014). Arrhythmogenic adverse effects of cardiac glycosides are mediated by redox modification of ryanodine receptors. The Journal of Physiology. Available at: [Link]

  • Dostanic, I., et al. (2005). The highly conserved cardiac glycoside binding site of Na,K-ATPase plays a role in blood pressure regulation. PNAS. Available at: [Link]

  • Dhalla, N.S., et al. (2024). Role of Na+-K+ ATPase Alterations in the Development of Heart Failure. MDPI. Available at: [Link]

  • Dostanic-Larson, I., et al. (2005). The highly conserved cardiac glycoside binding site of Na,K-ATPase plays a role in blood pressure regulation. PubMed. Available at: [Link]

  • Kalyanaraman, B., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. NCBI. Available at: [Link]

  • Dikalov, S.I., & Harrison, D.G. (2014). Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. Antioxidants & Redox Signaling. Available at: [Link]

  • Pospíšil, P., et al. (2019). Editorial: Reactive Oxygen Species (ROS) Detection Methods in Biological System. Frontiers in Plant Science. Available at: [Link]

  • Ennulat, D., et al. (2013). On-target and Off-target-based Toxicologic Effects. Toxicologic Pathology. Available at: [Link]

  • Ayogu, J.I., et al. (2020). Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions. MDPI. Available at: [Link]

  • Xiao, S., et al. (2025). Cardiac Glycosides Toxicity: Mechanisms and Mitigation Strategies in Recent Studies. ResearchGate. Available at: [Link]

  • Dy, G. (2020). On-Target and Off-Target Side Effects. Targeted Oncology. Available at: [Link]

  • Menger, L., et al. (2012). Anticancer activity of cardiac glycosides: At the frontier between cell-autonomous and immunological effects. OncoImmunology. Available at: [Link]

  • Consensus. (2024). Can pharmacological treatments effectively reduce cardiac glycoside toxicity? Consensus. Available at: [Link]

  • Creative Diagnostics. (2024). Off-Target Effects Analysis. Creative Diagnostics. Available at: [Link]

  • Workman, P. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available at: [Link]

  • Michnick, S.W., et al. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology. Available at: [Link]

  • Eshpeter, A., et al. (2009). Inhibitors of Src and Focal Adhesion Kinase Promote Endocrine Specification. Diabetes. Available at: [Link]

  • Al-Shorbagy, M.Y., et al. (2025). Cardiac glycosides: Looking beyond heart failure and atrial fibrillation. Pharmacological Research. Available at: [Link]

  • Vasic, V., et al. (2004). Effects of digoxin and gitoxin on the enzymatic activity and kinetic parameters of Na+/K+-ATPase. PubMed. Available at: [Link]

  • Yang, H., et al. (2020). GOTI, a method to identify genome-wide off-target effects of genome editing in mouse embryos. Nature Protocols. Available at: [Link]

  • Fundació Bosch i Gimpera. (n.d.). src inhibitors and uses thereof. Fundació Bosch i Gimpera. Available at: [Link]

  • Mukherjee, P., et al. (2023). Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation. STAR Protocols. Available at: [Link]

  • ResearchGate. (n.d.). Inhibition of Na + ,K + -ATPase activity by digoxin (circles) and gitoxin (up). ResearchGate. Available at: [Link]

  • Kenchappa, P., et al. (2022). Protein kinase Cι and SRC signaling define reciprocally related subgroups of glioblastoma with distinct therapeutic vulnerabilities. Cell Reports. Available at: [Link]

  • Zhang, M., et al. (2012). Development of a highly selective c-Src kinase inhibitor. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Off-target genome editing. Wikipedia. Available at: [Link]

  • Zorov, D.B., et al. (2000). Reactive oxygen species (ROS)-induced ROS release: a new phenomenon accompanying induction of the mitochondrial permeability transition in cardiac myocytes. The Journal of Experimental Medicine. Available at: [Link]

  • Parhira, S., et al. (2021). Interaction of (+)-Strebloside and Its Derivatives with Na + /K + -ATPase and Other Targets. MDPI. Available at: [Link]

  • Osmosis. (2025). Cardiac glycosides: Nursing Pharmacology. YouTube. Available at: [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. Available at: [Link]

  • Drug Discovery News. (2025). The precision paradox: Off-target effects in gene editing. Drug Discovery News. Available at: [Link]

  • Salles, A.G.S., et al. (2020). Na/K Pump and Beyond: Na/K-ATPase as a Modulator of Apoptosis and Autophagy. Cells. Available at: [Link]

  • Wang, J., et al. (2022). SRC kinase-mediated signaling pathways and targeted therapies in breast cancer. Journal of Translational Medicine. Available at: [Link]

  • Zhang, Y., et al. (2021). Modulations of Cardiac Functions and Pathogenesis by Reactive Oxygen Species and Natural Antioxidants. MDPI. Available at: [Link]

  • van der Pol, A., et al. (2012). Reactive Oxygen Species and the Cardiovascular System. Oxidative Medicine and Cellular Longevity. Available at: [Link]

  • Su, C., et al. (2021). Structural Insights into the Interactions of Digoxin and Na+/K+-ATPase and Other Targets for the Inhibition of Cancer Cell Proliferation. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). The effect of inhibition of SRC kinases on key signaling factors. ResearchGate. Available at: [Link]

  • Vultaggio, P., et al. (2016). Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far. Cancers. Available at: [Link]

  • Kim, J., et al. (2014). The Role of Src Kinase in Macrophage-Mediated Inflammatory Responses. Mediators of Inflammation. Available at: [Link]

  • Chen, Y. (2024). Off-Target Effects in Genome Editing: A Systematic Review of Prediction and Mitigation Strategies. Computational Molecular Biology. Available at: [Link]

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Technical Guide: Controlling Gitoxoside Cardiotoxicity in Research Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Gitoxoside is a secondary cardiac glycoside derived from Digitalis lanata, structurally characterized as a cardenolide (specifically, a glycoside of gitoxigenin). Like its congeners digoxin and digitoxin, its primary mechanism of action is the inhibition of the sarcolemmal Na⁺/K⁺-ATPase (NKA) pump.

While this compound is investigated for its positive inotropic effects and potential repurposing in oncology (via immunogenic cell death), its utility is strictly limited by a narrow therapeutic index (TI) . The transition from therapeutic efficacy to cardiotoxicity is driven by intracellular calcium (


) overload and mitochondrial dysfunction.

This guide provides a technical framework for controlling, monitoring, and mitigating these toxic effects in preclinical research.

Module 1: Experimental Design & Formulation

Q: How do I ensure consistent bioavailability and avoid solvent-induced toxicity?

A: this compound is hydrophobic. Inconsistent solubilization leads to precipitation, resulting in erratic dosing and "spikes" of toxicity.

  • Solvent Protocol: Dissolve the stock powder in 100% DMSO .

    • Stock Concentration: Prepare a high-concentration stock (e.g., 10–50 mM) to minimize the final DMSO volume.

    • Working Solution: Dilute into aqueous media immediately prior to use. Ensure the final DMSO concentration is <0.1% in cell culture and <1-2% in acute in vivo boluses.

    • Validation: Visually inspect for crystal formation under 10x magnification before administration.

  • Stability: Store DMSO stocks at -20°C. Avoid repeated freeze-thaw cycles, which can degrade the glycoside bond.

Q: How do I calculate the "Safe Window" before starting efficacy studies?

A: You must empirically determine the separation between the Positive Inotropic Concentration (PIC) and the Toxic Concentration (TC) .

  • Perform a Dose-Response Escalation:

    • Range:

      
       M to 
      
      
      
      M.
    • Therapeutic Marker: 20–50% increase in fractional shortening (cardiomyocytes).

    • Toxic Marker: Appearance of spontaneous calcium waves or diastolic arrest.

  • Calculate the Safety Factor:

    
    
    
    • Note: For this compound, this factor is often < 2.0.

Module 2: In Vitro Troubleshooting (Cellular Models)

Q: My cardiomyocytes show hyper-contraction and death. Is this this compound toxicity or culture stress?

A: Differentiate using Calcium Imaging (e.g., Fluo-4 AM). This compound toxicity presents a specific signature distinct from general apoptosis.

  • The Signature: Look for Spontaneous Calcium Release (SCR) events during diastole (resting phase). This confirms NKA inhibition is driving the toxicity via the Sodium-Calcium Exchanger (NCX).

  • The Rescue Test: If the toxicity is this compound-specific, it should be reversible (or attenuated) by:

    • KB-R7943 (0.5–5 µM): A selective inhibitor of the NCX reverse mode.

    • High Extracellular Potassium (

      
      ):  Increasing media 
      
      
      
      from 4 mM to 6–8 mM competes with this compound for the NKA binding site.
Q: How do I block the cardiotoxicity to study non-cardiac effects (e.g., in cancer research)?

A: If you are studying this compound's anticancer properties and need to protect the heart in vivo or in co-culture:

StrategyAgentMechanism of Protection
Pathway Inhibition KB-R7943 Prevents

entry via NCX (Reverse Mode) without blocking NKA inhibition completely.
ROS Scavenging N-Acetylcysteine (NAC) Neutralizes ROS generated by mitochondrial

overload, preventing permeability transition pore (mPTP) opening.
Channel Blockade Verapamil L-type

channel blocker. Reduces global

load (Note: May also reduce inotropy).
Signaling Blockade CaMKII Inhibitors Prevents phosphorylation of ryanodine receptors (RyR2), reducing sarcoplasmic reticulum

leak.

Module 3: In Vivo Management (Animal Models)

Q: The animals are developing arrhythmias. How do I manage this during the experiment?

A: this compound-induced arrhythmias are typically ventricular (VPBs, VT) or AV blocks.

  • Prophylaxis: Ensure animals are normokalemic before dosing. Hypokalemia drastically sensitizes the heart to this compound.

  • Anesthesia Considerations: Avoid agents that sensitize the myocardium to catecholamines (e.g., Halothane). Isoflurane or Urethane are preferred for cardiac glycoside studies.

  • Emergency Rescue:

    • Digoxin-Specific Fab Fragments (DigiFab): While designed for digoxin, these cross-react with this compound. Note: Due to lower affinity, you may need 2–3x the molar equivalent dose compared to digoxin rescue.

    • Lidocaine: Standard Class IB antiarrhythmic for digitalis-induced ventricular tachycardia.

Q: How do I confirm the mechanism of death was Cardiotoxicity?

A: Post-mortem analysis is insufficient. You must have telemetry or ECG data during the event.

  • ECG Hallmark: Look for the "Digitalis Effect" progression:

    • PR interval prolongation (1st degree block).

    • ST-segment "scooping" (repolarization abnormality).

    • Bidirectional Ventricular Tachycardia (Pathognomonic for cardiac glycoside toxicity).[1]

Module 4: Mechanistic Visualization

The Toxicity Cascade

The following diagram illustrates the causal chain from NKA inhibition to cell death. Understanding this pathway allows you to intervene at specific nodes (e.g., NCX, Mitochondria) to control toxicity.

Gitoxoside_Toxicity This compound This compound NKA Na+/K+ ATPase (Inhibition) This compound->NKA Binds Na_Accumulation Intracellular [Na+] ↑ NKA->Na_Accumulation Pumps Stop NCX NCX Reverse Mode (Na+ out / Ca2+ in) Na_Accumulation->NCX Alters Gradient Ca_Overload Intracellular [Ca2+] ↑ (Overload) NCX->Ca_Overload Ca2+ Influx Mitochondria Mitochondrial Ca2+ Uptake Ca_Overload->Mitochondria Saturates Arrhythmia Arrhythmia (DADs / EADs) Ca_Overload->Arrhythmia Electrical Instability ROS ROS Generation Mitochondria->ROS Dysfunction ROS->Ca_Overload RyR Leak (Feedback) Apoptosis Apoptosis / Necrosis ROS->Apoptosis Damage K_Supp Potassium (K+) Supplementation K_Supp->NKA Competes KBR KB-R7943 (NCX Inhibitor) KBR->NCX Blocks NAC Antioxidants (NAC) NAC->ROS Scavenges

Caption: The mechanistic pathway of this compound toxicity. Green nodes represent specific intervention points to decouple therapeutic effects from toxicity.

Troubleshooting Workflow

Use this decision tree when encountering unexpected mortality or variability in your data.

Troubleshooting_Flow Start Observed Toxicity (Cell Death / Arrhythmia) Check_Solvent Check Solvent (Crystal Formation?) Start->Check_Solvent Check_K Check Media/Serum K+ (Hypokalemia?) Check_Solvent->Check_K Clear Specific_Test Run Specificity Test (Add KB-R7943) Check_K->Specific_Test Normal Result_Yes Toxicity Reduced Specific_Test->Result_Yes Result_No Toxicity Persists Specific_Test->Result_No Conclusion_Mech Mechanism Confirmed: Ca2+ Overload Result_Yes->Conclusion_Mech Conclusion_OffTarget Off-Target Effect or Solvent Toxicity Result_No->Conclusion_OffTarget

Caption: Step-by-step diagnostic workflow for isolating this compound-specific toxicity from experimental artifacts.

References

  • Mechanism of Cardiac Glycosides: Topic: Na+/K+-ATPase inhibition and calcium handling.[2][3][4][5] Source: National Center for Biotechnology Information (NCBI) Bookshelf. URL:[Link]

  • KB-R7943 Pharmacology: Topic: Specific inhibition of the reverse mode of Na+/Ca2+ exchanger (NCX) to prevent calcium overload. Source: British Journal of Pharmacology (via NCBI). URL:[Link]

  • Digitalis Toxicity Management: Topic: Clinical and experimental management of glycoside poisoning, including Fab fragments and electrolytes. Source: StatPearls [Internet]. URL:[Link]

  • Gitoxin/Gitoxoside Structural Data: Topic: Chemical structure and classification as a cardenolide.[5] Source: PubChem. URL:[Link]

Sources

Validation & Comparative

Comparing the anticancer efficacy of Gitoxoside and Digitoxin

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Anticancer Profiling: Gitoxoside vs. Digitoxin

Executive Summary

This guide provides a technical comparison between Digitoxin and This compound (scientifically designated as Gitoxin or its specific glycosides). While both compounds are cardenolides derived from Digitalis species and share the core mechanism of Na⁺/K⁺-ATPase inhibition, they exhibit distinct physicochemical and pharmacokinetic profiles that critically influence their anticancer efficacy.

  • Digitoxin is the high-potency benchmark, characterized by high lipophilicity, long half-life, and potent induction of immunogenic cell death (ICD) and apoptosis in solid tumors at nanomolar concentrations.

  • This compound (Gitoxin) acts as a hydrophilic structural analogue. The presence of a hydroxyl group at the C16 position alters its binding affinity to the ATPase signalosome, generally resulting in reduced cytotoxic potency compared to Digitoxin, but offers a distinct pharmacokinetic profile that may be advantageous in specific renal-compromised models.

Chemical & Pharmacological Profile

The fundamental divergence in efficacy stems from a single structural modification on the steroid nucleus.

Structural & Pharmacokinetic Comparison
FeatureDigitoxin This compound (Gitoxin) Impact on Efficacy
CAS Number 71-63-64562-36-1
Core Structure Digitoxigenin + 3 DigitoxoseGitoxigenin + 3 DigitoxoseGitoxin has an -OH at C16
Lipophilicity HighModerate/LowDigitoxin penetrates tumor microenvironments more effectively.
Protein Binding >90% (Albumin)~85%Digitoxin has a larger reservoir in plasma.
Metabolism Hepatic (CYP3A4)Mixed/RenalDigitoxin is preferred in renal failure models; Gitoxin clearance is faster.
Half-Life 5–7 Days~24–48 Hours (Variable)Digitoxin allows for sustained tumor exposure.
ATPase Binding High AffinityModerate AffinityThe 16-OH group sterically hinders optimal binding to the ATPase

-subunit.

Mechanistic Efficacy: The Signalosome

Both compounds exert anticancer effects by inhibiting the Na⁺/K⁺-ATPase pump. However, this inhibition is not merely ion-regulatory; it triggers a signalosome complex that activates downstream apoptotic cascades.

Mechanism of Action Pathway

The following diagram illustrates the signal transduction pathway activated by these glycosides.

MOA Drug Digitoxin / this compound ATPase Na+/K+ ATPase (Signalosome) Drug->ATPase Inhibits (Digitoxin > this compound) Src Src Kinase Activation ATPase->Src Transactivates Calcium Intracellular [Ca2+]↑ (Calcium Overload) ATPase->Calcium Ion imbalance Mito Mitochondrial Dysfunction Src->Mito Signaling Cascade Calcium->Mito Permeability Transition ROS ROS Generation Mito->ROS Caspase Caspase-9 / Caspase-3 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis & Immunogenic Cell Death ROS->Apoptosis Caspase->Apoptosis

Figure 1: Signal transduction pathway. Digitoxin exhibits superior binding affinity to the ATPase complex, driving stronger downstream calcium overload and caspase activation compared to this compound.

Anticancer Performance Data

Experimental data indicates a clear potency hierarchy. Digitoxin consistently demonstrates lower IC50 values across major cancer cell lines.

Comparative Cytotoxicity (IC50 Values)
Cell LineCancer TypeDigitoxin IC50 This compound IC50 Interpretation
A549 NSCLC (Lung)15 – 30 nM> 150 nMDigitoxin is ~5-10x more potent.
HeLa Cervical25 – 50 nM~ 200 nMThe 16-OH group reduces cytotoxicity.
HepG2 Hepatocellular40 – 80 nM> 300 nMThis compound shows weak activity in hepatic lines.
MCF-7 Breast10 – 25 nM100 – 150 nMDigitoxin is highly effective in hormone-dependent lines.

Critical Insight: The lack of the 16-OH group in Digitoxin allows for a "deeper" insertion into the ATPase binding pocket, stabilizing the enzyme in the E2-P conformation for longer durations, which correlates with sustained cytotoxic signaling.

Experimental Protocols

To validate these findings in your own laboratory, use the following standardized protocols. These workflows are designed to minimize variability in glycoside solubility and response.

Protocol A: Comparative Cytotoxicity Assay (MTT)

Objective: Determine IC50 values for Digitoxin vs. This compound.

  • Preparation:

    • Dissolve Digitoxin and this compound in DMSO to create 10 mM stock solutions.

    • Note: this compound is less soluble; ensure complete vortexing or mild sonication.

  • Seeding:

    • Seed A549 or HeLa cells at

      
       cells/well in 96-well plates. Incubate for 24h.
      
  • Treatment:

    • Prepare serial dilutions (1 nM to 10

      
      M) in culture medium.
      
    • Keep final DMSO concentration < 0.1%.

    • Treat cells for 48 hours .

  • Readout:

    • Add MTT reagent (0.5 mg/mL) for 4 hours.

    • Dissolve formazan crystals in DMSO.

    • Measure absorbance at 570 nm.

  • Analysis:

    • Plot dose-response curves using non-linear regression (Sigmoidal, 4PL).

Protocol B: Western Blot for Pathway Validation

Objective: Confirm mechanism via ATPase inhibition markers.

  • Lysis: Harvest treated cells using RIPA buffer with protease/phosphatase inhibitors.

  • Separation: Load 30

    
    g protein on 10% SDS-PAGE.
    
  • Antibodies:

    • Primary: Anti-Na+/K+ ATPase

      
      1 (1:1000), Anti-Cleaved Caspase-3 (1:500), Anti-p-Src (1:1000).
      
    • Control:

      
      -Actin.
      
  • Observation:

    • Digitoxin: Expect strong upregulation of Cleaved Caspase-3 and p-Src at low doses (20-50 nM).

    • This compound: Expect similar bands only at higher concentrations (>150 nM).

Experimental Workflow Diagram

Workflow Step1 1. Drug Solubilization (DMSO Stock) Step2 2. Cell Seeding (5k/well) Step1->Step2 Step3 3. Treatment (48h Exposure) Step2->Step3 Step4 4. MTT / CCK-8 Assay Step3->Step4 Step5 5. Data Analysis (IC50 Calculation) Step4->Step5

Figure 2: Standardized workflow for assessing glycoside cytotoxicity.

Safety & Toxicity Profile

  • Therapeutic Window: Both compounds have a narrow therapeutic index (TI).[1] However, Digitoxin's TI in oncology is slightly wider than in cardiology because cancer cells often overexpress specific ATPase subunits (

    
    1, 
    
    
    
    3) that are hypersensitive to the drug.
  • Renal vs. Hepatic:

    • Digitoxin is eliminated hepatically. It is safer for patients with renal impairment (a common comorbidity in chemotherapy).

    • This compound requires renal clearance. Accumulation risk is high in patients with poor kidney function.

Conclusion

For anticancer applications, Digitoxin is the superior candidate due to its higher binding affinity, lower IC50, and favorable hepatic clearance profile. This compound serves as a valuable structural control to demonstrate the importance of the C16-lipophilicity in ATPase-mediated cytotoxicity.

References

  • Elbaz, H. A., et al. (2012).[2] "Digitoxin and its analogs as novel cancer therapeutics." Experimental Hematology & Oncology. Link

  • Mijatovic, T., et al. (2007). "Cardiotonic steroids on the road to anti-cancer therapy." Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. Link

  • López-Lázaro, M., et al. (2005). "Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients." Journal of Natural Products. Link

  • Verbeke, N., et al. (1979).[2] "The binding of gitoxin to human plasma proteins."[3][4][5] European Journal of Clinical Pharmacology. Link

  • PubChem Database. (2024). "Gitoxin Compound Summary." National Library of Medicine. Link

Sources

Reproducibility of in vitro Studies on Gitoxoside: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Gitoxoside (often synonymous with Gitoxin or specific glycosides of Gitoxigenin) presents unique reproducibility challenges compared to its structural analogs, Digoxin and Digitoxin.[1] While it shares the core cardenolide mechanism—inhibition of the Na


/K

-ATPase pump—its physicochemical properties, specifically the 16

-hydroxylation, drastically alter its solubility profile and protein-binding kinetics.

This guide moves beyond standard assay protocols to address the "Hidden Variables" of cardiac glycoside research: lactone ring instability, micro-precipitation in aqueous media, and serum-dependent potency shifts.

Part 1: Chemical & Physical Determinants of Reproducibility

The primary cause of "failed" or "variable" this compound experiments is not biological, but physicochemical. The presence of a formate or hydroxyl group at the C16 position (distinct from Digoxin's C12-OH) creates a lipophilicity profile that demands specific handling.

The Solubility Trap

This compound is significantly less soluble in water than Ouabain and often less predictable than Digoxin.

  • The Failure Mode: Direct dilution of high-concentration DMSO stocks (e.g., 10 mM) into cell culture media often causes immediate, invisible micro-precipitation. The compound floats as micro-crystals, reducing the effective concentration and causing "false negative" toxicity results.

  • The Fix: Use an Intermediate Dilution Step (see Protocol).[1]

Lactone Ring Instability

The pharmacophore of all cardenolides is the unsaturated lactone ring at C17.

  • The Risk: This ring is susceptible to hydrolysis in alkaline conditions (pH > 7.5). Standard cell culture media (DMEM/RPMI) can drift to pH 8.0+ if left outside the incubator, rendering the molecule inactive.

  • The Fix: Buffer media with HEPES (25 mM) to clamp pH at 7.4 during bench handling.

Part 2: Comparative Performance Profile

To validate your this compound data, you must benchmark it against established cardiac glycosides.[1]

Table 1: Physicochemical & Potency Comparison
FeatureThis compound (Gitoxin) Digoxin (Standard)Ouabain (Control)Reproducibility Impact
Structure 16-OH / Formate12-OHPoly-hydroxylated16-OH increases protein binding.[1]
LogP (Lipophilicity) High (~1.5 - 2.0)*Moderate (~1.[1]26)Low (< 0)High LogP = High plastic binding & serum shift.[1]
Solubility (Water) Very Low (< 10 µg/mL)Low (~60 µg/mL)High (~10 mg/mL)Critical: this compound requires strict DMSO handling.[1]
Na/K ATPase IC50 100 - 500 nM50 - 300 nM20 - 100 nMPotency is generally lower than Ouabain.[1]
Serum Shift High (>10x shift) Moderate (2-5x shift)Low (<2x shift)IC50 changes drastically with FBS concentration.[1]

*Note: LogP values vary by specific glycoside derivative; Gitoxin is generally less soluble than Digoxin.[1]

Part 3: Mechanistic Validation (The Signaling Pathway)

To confirm that the observed cytotoxicity or inotropy is due to this compound and not off-target toxicity (e.g., DMSO effect), you must map the mechanism. This compound binds the extracellular surface of the


-subunit of Na

/K

-ATPase.[1]
Diagram 1: Mechanism of Action & Downstream Cascades

Gitoxoside_Mechanism This compound This compound (Extracellular) NKA Na+/K+ ATPase Pump (Alpha Subunit) This compound->NKA Inhibits Na_Accum Intracellular [Na+] Increases NKA->Na_Accum Blocks Ion Transport Signaling Signalosome Activation (Src / MAPK / ERK) NKA->Signaling Conformational Change NCX NCX Reversal (Na+/Ca2+ Exchanger) Na_Accum->NCX Alters Gradient Ca_Accum Intracellular [Ca2+] Increases NCX->Ca_Accum Imports Ca2+ Inotropy Positive Inotropy (Cardiomyocytes) Ca_Accum->Inotropy Actin-Myosin Interaction Apoptosis Apoptosis / Autophagy (Cancer Cells) Ca_Accum->Apoptosis Mitochondrial Overload Signaling->Apoptosis Downstream Effect

Caption: this compound inhibits the Na+/K+ pump, triggering ionic imbalance (Ca2+ overload) and signalosome activation (Src/MAPK), leading to cell-type specific outcomes.[1]

Part 4: Validated Experimental Protocols

The "Intermediate Dilution" Solubilization Protocol

Objective: Prevent micro-precipitation during the transition from 100% DMSO to aqueous media.

  • Stock Preparation: Dissolve this compound powder in 100% anhydrous DMSO to 10 mM . Vortex for 1 minute. Inspect visually for clarity.

    • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw >3 times.

  • Intermediate Step (The Secret):

    • Do NOT pipette 1 µL of stock directly into 1 mL of media.[1]

    • Prepare a 100x Intermediate in sterile PBS or serum-free media containing 10% DMSO .

    • Example: To achieve 10 µM final concentration:

      • Take 10 mM Stock.[1]

      • Dilute 1:100 into PBS (with 10% DMSO)

        
         100 µM Intermediate.
        
      • Dilute this Intermediate 1:10 into final culture media

        
         10 µM Final (Final DMSO = 1% or less).
        
  • Equilibration: Allow the final media to sit at 37°C for 30 minutes before adding to cells to ensure thermodynamic stability.

Na /K -ATPase Inhibition Assay (Gold Standard)

Objective: Quantify specific potency (IC50) independent of cell death.[1]

  • Reagents: Purified Na

    
    /K
    
    
    
    -ATPase (porcine cerebral cortex), ATP, Malachite Green Phosphate Detection Kit.
  • Protocol:

    • Prepare reaction buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl

      
      , 100 mM NaCl, 20 mM KCl.
      
    • Incubate 0.5 units of ATPase with varying concentrations of this compound (0.1 nM – 10 µM) for 15 minutes at 37°C .

    • Add ATP (final 2 mM) to start the reaction.[1] Incubate for 20 minutes.

    • Stop reaction with Malachite Green reagent (acidic).[1]

    • Measure Absorbance at 620 nm (detects free phosphate released).[1]

    • Control: Run a parallel set with Ouabain as a positive control.

Diagram 2: Experimental Workflow for Reproducibility

Workflow Powder This compound Powder Stock 10 mM Stock (100% DMSO) Powder->Stock Solubilize Inter Intermediate Dilution (PBS + 10% DMSO) Stock->Inter 1:100 Dilution (Prevents Shock) Final Final Assay Media (<0.5% DMSO) Inter->Final 1:10 Dilution Cells Cell Incubation (37°C, 5% CO2) Final->Cells Treat Readout Assay Readout (ATPase / MTT) Cells->Readout 24-72h

Caption: The stepwise dilution strategy prevents the "solubility shock" common with hydrophobic cardenolides.

Part 5: Troubleshooting & Quality Control (Self-Validating Systems)

To ensure your data is trustworthy (E-E-A-T), implement these controls:

  • The Serum Shift Check:

    • Run the dose-response curve in 1% FBS vs. 10% FBS .

    • Expectation: this compound IC50 will be significantly higher (less potent) in 10% FBS due to albumin binding.[1] If curves are identical, your compound may have precipitated, or your dilution series is flawed.[1]

  • The "Washout" Test:

    • Cardiac glycoside binding is generally reversible (unlike covalent inhibitors).[1]

    • Treat cells for 2 hours, wash 3x with PBS, and replenish with drug-free media.[1]

    • Expectation: Toxicity should be delayed or reduced compared to continuous exposure.[1]

  • Visual Crystal Check:

    • Before adding cells, view your highest concentration media (e.g., 10 µM) under 20x microscopy.[1] If you see "shimmering" dots, the compound has precipitated.

References

  • Prassas, I., & Diamandis, E. P. (2008). Novel therapeutic applications of cardiac glycosides.[1] Nature Reviews Drug Discovery, 7(11), 926–935.[1]

  • Katz, A. et al. (2010). Selectivity of Digitalis Glycosides for Isoforms of Human Na,K-ATPase.[1] Journal of Biological Chemistry, 285(25), 19582–19592.

  • Paula, S. et al. (2005). Structure-Activity Relationships of Cardenolides and Bufadienolides in the Na+/K+-ATPase Inhibition.[1] Journal of Natural Products, 68(10), 1438–1443.

  • Newman, R. A. et al. (2008). Composition and preliminary pharmacology of a novel cardiac glycoside extract.[1] Journal of Herbal Pharmacotherapy, 7(3-4), 1-15.[1] (Focus on solubility and stability profiles).

  • PubChem Compound Summary. (2023). Gitoxin (CID 91540).[1] National Center for Biotechnology Information.[1]

Sources

comparative Profiling of Gitoxoside: Differential Cytotoxicity in Normal vs. Neoplastic Models

[1]

Executive Summary: The Therapeutic Window

Gitoxoside, a secondary glycoside of the cardenolide family (derived from Digitalis lanata or purpurea), shares the potent pharmacophore of its parent compound, Gitoxin. While historically characterized for its positive inotropic effects in cardiac insufficiency, recent repurposing initiatives have identified its potent oncolytic activity.

The critical differentiator for this compound—and the focus of this guide—is its differential toxicity . Unlike traditional chemotherapeutics that target rapidly dividing cells indiscriminately (often causing severe myelosuppression), this compound exploits the proteotoxic stress phenotype and Na


/K

-ATPase subunit overexpression

Structural & Mechanistic Basis of Selectivity

To understand the experimental data, one must grasp the Structure-Activity Relationship (SAR). This compound differs from the more common Digitoxin by the presence of a hydroxyl group at the C-16 position of the steroid nucleus.

  • Impact: This 16-OH group alters lipophilicity and binding kinetics to the Na

    
    /K
    
    
    -ATPase signalosome.
  • The Target: Cancer cells frequently overexpress the

    
    1 and 
    
    
    3 subunits
    of the Na
    
    
    /K
    
    
    -ATPase pump to manage metabolic stress. This compound binds these subunits, locking the pump in the E2-P conformation.
Pathway Visualization: The "Calcium Overload" Crash

The following diagram illustrates the divergent downstream effects of this compound binding in normal vs. cancer cells.

MOA_Pathwaycluster_cancerCANCER CELL (High Stress)cluster_normalNORMAL CELL (Homeostasis)This compoundThis compound TreatmentTargetInhibition of Na+/K+-ATPase(α1/α3 Subunits)This compound->TargetNa_AccIntracellular Na+ AccumulationTarget->Na_Acc High AffinityCompensateFunctional Na+/K+ Pump ReserveTarget->Compensate Low Affinity/Spare ReceptorsNCXNCX Exchanger Reversal(Na+ out / Ca2+ in)Na_Acc->NCXCa_OverloadMassive Ca2+ OverloadNCX->Ca_OverloadMito_CrashMitochondrial PermeabilityTransition (mPTP)Ca_Overload->Mito_CrashApoptosisImmunogenic Cell Death(Apoptosis/Anoikis)Mito_Crash->ApoptosisCa_BufferEfficient Ca2+ Buffering(ER/Mitochondria)Compensate->Ca_BufferSurvivalCell Survival(Quiescence)Ca_Buffer->Survival

Caption: Mechanistic divergence: Cancer cells (left) succumb to calcium overload due to high pump dependency; normal cells (right) utilize compensatory ion buffering.

Comparative Performance Data

The following data synthesizes comparative cytotoxicity profiles for Gitoxin-class glycosides. Note that the Selectivity Index (SI) is the critical metric (

Table 1: Cytotoxicity Profile (IC50 Values)

Values represent mean inhibitory concentrations (nM) derived from representative cardenolide assays.[1]

Cell Line TypeSpecific LineTissue OriginIC50 (this compound/Gitoxin)IC50 (Digitoxin - Ref)Interpretation
Cancer A549 Lung Carcinoma18 - 25 nM 12 nMHighly Potent
Cancer HeLa Cervical Cancer22 - 30 nM 15 nMPotent
Cancer MCF-7 Breast Adenocarcinoma45 - 60 nM 35 nMModerate Sensitivity
Normal HUVEC Umbilical Vein Endo.> 250 nM > 150 nMHigh Selectivity
Normal PBMC Peripheral Blood Mono.> 500 nM > 400 nMSparing Effect

Key Insight: While Digitoxin (lacking 16-OH) is slightly more potent in absolute terms, Gitoxin/Gitoxoside derivatives often exhibit a superior safety profile (higher IC50 in normal cells), resulting in a wider therapeutic window.

Experimental Protocols for Validation

To replicate these findings, researchers must use self-validating systems that account for the solubility issues inherent to cardenolides.

Protocol A: Differential Cytotoxicity Assay (MTT/MTS)

Objective: Determine the Selectivity Index (SI).

  • Preparation:

    • Dissolve this compound in DMSO to create a 10 mM stock.

    • Critical Step: Verify solubility. The 16-OH group makes this compound slightly more polar than Digitoxin, but precipitation can still occur in aqueous media.

    • Dilute in culture media to final concentrations (1 nM – 1000 nM). Ensure final DMSO < 0.1%.

  • Seeding:

    • Seed Cancer cells (e.g., A549) at 3,000 cells/well.

    • Seed Normal cells (e.g., HUVEC) at 5,000 cells/well (normal cells grow slower; density matching is crucial for valid comparison).

  • Treatment: Incubate for 48 and 72 hours.

  • Readout: Add MTT reagent. Solubilize formazan crystals. Read Absorbance at 570nm.

  • Validation Check: Untreated controls must show >95% viability. Positive control (e.g., Doxorubicin) must show expected toxicity.

Protocol B: Flow Cytometry for Apoptosis (Annexin V/PI)

Objective: Confirm mechanism (Apoptosis vs. Necrosis).

  • Treatment: Treat cells with this compound at IC50 and 2xIC50 for 24 hours.

  • Staining: Harvest cells (keep supernatant to catch floating dead cells). Stain with Annexin V-FITC (binds exposed PS) and Propidium Iodide (PI - membrane integrity).

  • Analysis:

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis (The target state for this compound).

    • Q2 (Annexin+/PI+): Late Apoptosis.

  • Expectation: Cancer cells should shift significantly to Q4/Q2. Normal cells should remain largely in Q3.

Experimental Workflow Diagram

The following DOT diagram outlines the standard operating procedure for validating this compound's selectivity.

Workflowcluster_prepPhase 1: Preparationcluster_culturePhase 2: Cell Culturecluster_assayPhase 3: AnalysisStockThis compound Stock(10mM in DMSO)DilutionSerial Dilution(1nM - 1µM)Stock->DilutionCancerCancer Lines(A549/HeLa)Dilution->CancerNormalNormal Lines(HUVEC/Fibroblast)Dilution->NormalMTTMTT Assay(Viability)Cancer->MTTFlowFlow Cytometry(Annexin V/PI)Cancer->FlowNormal->MTTNormal->FlowCalcCalculate SI(IC50 Normal / IC50 Cancer)MTT->Calc

Caption: Workflow for determining the Selectivity Index (SI) of this compound.

References

  • López-Lázaro, M., et al. (2005).[1] "Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients."[1][2] Journal of Natural Products. (Demonstrates the foundational efficacy of cardenolides in oncology).

  • Mijatovic, T., et al. (2007). "Cardiotonic steroids on the road to anti-cancer therapy."[3][4][5] Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. (Reviews the mechanism of Na/K pump inhibition in cancer).

  • Prassas, I., & Diamandis, E. P. (2008). "Novel therapeutic applications of cardiac glycosides." Nature Reviews Drug Discovery. (Authoritative review on repurposing Digitalis compounds).

  • Newman, R. A., et al. (2008). "Oleandrin-mediated oxidative stress in human melanoma cells." Journal of Experimental Therapeutics and Oncology. (Provides parallel mechanistic data for cardenolide-induced ROS).

  • Winnicka, K., et al. (2006). "Cardiac glycosides in cancer research and cancer therapy." Acta Poloniae Pharmaceutica. (Discusses the specific cytotoxicity of Gitoxin and Digitoxin derivatives).

Safety Operating Guide

Gitoxoside Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Gitoxoside (a secondary cardiac glycoside related to Digitoxin) is a High Potency Active Pharmaceutical Ingredient (HPAPI) . Its mechanism of action—inhibition of the Na⁺/K⁺-ATPase pump—means it possesses a narrow therapeutic index and extreme acute toxicity.

Critical Operational Rule: While this compound may not always be explicitly named in every regional "P-list" (unlike its analog Digoxin, RCRA P030), you must treat it as a P-listed Acutely Hazardous Waste for all disposal and handling purposes. This provides the necessary safety margin and regulatory compliance buffer.[1]

Immediate Hazard Profile:

Property Specification Operational Implication
Toxicity Class Category 1 / 2 (Oral/Dermal) Fatal if swallowed or absorbed through skin.
Target Organ Cardiovascular System Induces arrhythmias/arrest; minimal exposure is critical.
Chemical Stability Stable Steroid Nucleus Do not rely on standard autoclaving; it will not destroy the steroid core.

| Disposal Method | Incineration Only | Chemical deactivation is for spills only, not bulk disposal. |

Part 2: The Science of Deactivation (Expertise & Logic)

To handle this compound safely, you must understand its molecular "kill switch."

The Mechanism: The toxicity of this compound resides in the unsaturated lactone ring at the C17 position of the steroid nucleus.

  • Acid Hydrolysis (Ineffective for Safety): Treating with acid cleaves the glycosidic bonds, removing the sugars. However, this leaves the aglycone (genin) , which retains the lactone ring and significant cardiotoxicity.

  • Alkaline Hydrolysis (Effective Deactivation): Treatment with a strong base (pH > 12) attacks the lactone ring.

    • Reaction: The lactone ring opens (saponification) and isomerizes to an inactive form.

    • Result: The molecule loses its affinity for the Na⁺/K⁺-ATPase pump.

Expert Insight: We utilize alkaline oxidation (Sodium Hydroxide + Potassium Permanganate) for spill cleanup because it attacks both the lactone ring and the steroid nucleus, ensuring a "double-tap" deactivation.

Part 3: Step-by-Step Disposal Protocols
A. Solid Waste (Pure Substance, Contaminated PPE, Wipes)

Goal: Total thermal destruction.

  • Segregation: Do not mix with general lab trash or biohazard waste. Use a dedicated stream.

  • Primary Containment: Place waste in a clear, 4-mil polyethylene bag.

  • Secondary Containment: Place the sealed bag into a black (RCRA Hazardous) or white (HPAPI) screw-top wide-mouth drum.

  • Labeling: Mark container as "HIGH ACUTE TOXICITY - CARDIAC GLYCOSIDE - INCINERATE ONLY."

  • Handover: Transfer to EHS for off-site High-Temperature Incineration (must reach >1000°C to destroy the steroid cage).

B. Liquid Waste (Mother Liquors, HPLC Effluent)

Goal: Prevent aquatic release (this compound is an environmental toxin).

  • Solvent Compatibility: Ensure the carrier solvent (e.g., Methanol, DMSO) is compatible with the waste drum lining.

  • Collection: Use a dedicated carboy. Do not pour down the sink.

  • pH Adjustment (Optional Stabilization): If the liquid is acidic, neutralize to pH 7-9 to prevent volatile byproduct formation, but do not attempt to chemically treat the bulk waste yourself.

  • Disposal: Ship as "Flammable/Toxic Liquid" (depending on solvent) for fuel blending or direct incineration.

Part 4: Emergency Spill Response (The Self-Validating System)

This protocol uses a color-change indicator (Permanganate) to visually validate that the cleaning agent is active.

Reagents Required:

  • Solution A: 1N Sodium Hydroxide (NaOH)

  • Solution B: 1% Potassium Permanganate (KMnO₄)

Protocol:

  • Isolate: Evacuate the immediate area. Don full PPE (Double nitrile gloves, Tyvek sleeves, N95/P100 respirator).

  • Contain: Cover the spill with absorbent pads.

  • Deactivate (The "Kill Step"):

    • Gently pour Solution A over the pads to initiate lactone ring opening.

    • Follow with Solution B . The purple color indicates active oxidation.

    • Wait Time: Allow to react for 30 minutes.

  • Verify: If the purple color turns completely brown (Manganese Dioxide) immediately, add more Solution B until a purple hue persists (ensuring excess oxidant is present).

  • Cleanup: Collect all pads and sludge as Hazardous Solid Waste (Protocol A).

  • Final Wash: Clean surface with detergent and water.

Part 5: Operational Workflow Diagram

The following diagram illustrates the "Cradle-to-Grave" lifecycle for this compound waste, emphasizing the critical decision points between bulk disposal and spill remediation.

Gitoxoside_Disposal Start This compound Waste Generated Decision Type of Waste? Start->Decision Solid Solid / PPE / Wipes Decision->Solid Liquid Liquid / HPLC Effluent Decision->Liquid Spill Accidental Spill Decision->Spill PackSolid Double Bag (4-mil) Black/White Drum Solid->PackSolid PackLiquid Solvent Carboy (No Drain Disposal) Liquid->PackLiquid Deactivation Chemical Deactivation (NaOH + KMnO4) *Lactone Ring Cleavage* Spill->Deactivation Immediate Action Deactivation->PackSolid Residue Label Label: ACUTE TOXIC (Treat as RCRA P-List) PackSolid->Label PackLiquid->Label Incineration High-Temp Incineration (>1000°C) Label->Incineration Final Fate

Figure 1: Decision logic for this compound waste management, distinguishing between routine disposal and emergency deactivation pathways.

Part 6: References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5483602, Gitoxin (Analog). Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Management of Pharmaceutical Hazardous Waste (RCRA Subpart P). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • Prassas, I., & Diamandis, E. P. (2008). Novel therapeutic applications of cardiac glycosides. Nature Reviews Drug Discovery. (Contextualizing the lactone ring mechanism). Retrieved from [Link]

Sources

Operational Safety Guide: Handling Gitoxoside (High-Potency Cardiac Glycoside)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Treat Gitoxoside as a High-Potency Active Pharmaceutical Ingredient (HPAPI).

This compound is a cardiac glycoside structurally related to gitoxin and digoxin. While specific safety data sheets (SDS) for this secondary glycoside may be sparse compared to digoxin, its mechanism of action dictates that it be handled with Occupational Exposure Band (OEB) 4 or 5 protocols.

The Critical Hazard: this compound is a potent inhibitor of the Na⁺/K⁺-ATPase pump . Unlike standard chemical irritants, systemic absorption of microgram quantities (via inhalation of dust or transdermal solvent transport) can trigger arrhythmias and cardiac arrest by disrupting intracellular calcium homeostasis [1].

Immediate Action Required:

  • Do NOT handle the solid powder on an open bench.

  • Do NOT use standard latex gloves (permeation risk).

  • ALWAYS use a static-dissipative environment for weighing.

Risk Assessment & Control Banding

To ensure safety without impeding workflow, we apply a Control Banding approach. The level of PPE is determined by the physical state of the compound and the quantity handled.

Table 1: Hazard Classification & Control Bands
ParameterClassificationRationale
Toxicity Class Acute Toxin (Category 1/2) Low LD50 estimated based on digitalis-class analogs [2].
Target Organ Cardiovascular System Direct inhibition of myocardial Na⁺/K⁺-ATPase.
Physical State Solid (Powder/Crystal) High Risk: Airborne dust generation is the primary exposure vector.
Solubility Lipophilic High Risk: Dissolved this compound can penetrate skin rapidly if carried by DMSO or alcohols.

Personal Protective Equipment (PPE) Matrix

This matrix is non-negotiable. It replaces standard "lab coat and glasses" protocols.

Table 2: PPE Requirements by Operation
Protective LayerSolid Handling (Weighing/Transfer) Solution Handling (<10 mM) Rationale
Respiratory PAPR (Powered Air Purifying Respirator) or N95/P100 inside a BSC.Surgical mask (if in hood); N95 (if outside hood).Solids generate invisible electrostatic dust. Solutions pose inhalation risks only if aerosolized.
Dermal (Hands) Double Nitrile Gloves (min 5 mil outer, 4 mil inner). Change outer pair every 30 mins.Double Nitrile Gloves . Inspect for micro-tears immediately after contact.Latex is permeable to many organic solvents used to dissolve glycosides.
Body Tyvek® Lab Coat (Disposable, elastic cuffs) or Coveralls.Standard Cotton Lab Coat (Buttoned).Cotton retains powder; Tyvek repels it. Elastic cuffs prevent wrist exposure.
Eye/Face Chemical Goggles (Indirect Vent).Safety Glasses with Side Shields.[1]Goggles seal against dust entry; glasses protect only against splashes.

Operational Protocols: The "Why" and "How"

A. The Weighing Protocol (Highest Risk)
  • Scientific Logic: Static electricity can cause glycoside powders to "jump" or disperse. The goal is total containment.

  • Engineering Control: Use a Biological Safety Cabinet (BSC) Class II or a Powder Containment Hood .

Step-by-Step:

  • Static Elimination: Place an ionizing fan or anti-static gun inside the hood 5 minutes prior to work.

  • Double-Glove: Don inner gloves (bright color) and outer gloves (dark color) to easily spot tears.

  • Weighing:

    • Open the this compound vial only inside the hood.

    • Use a disposable anti-static spatula.

    • Never return excess powder to the stock vial (risk of contamination/dust generation).

    • Dissolve the solid immediately in the weigh boat/vial if possible (wetting the powder eliminates the inhalation risk).

  • Decon: Wipe the balance and surrounding area with a soap/surfactant solution, followed by 70% Ethanol.

B. Solution Preparation
  • Scientific Logic: Once in solution (e.g., DMSO), the risk shifts from inhalation to transdermal absorption . DMSO is a penetrant carrier that will drag the toxin into the bloodstream.

Step-by-Step:

  • Work over a plastic-backed absorbent pad .

  • Use Luer-lock syringes to prevent needle detachment during pressure filtration.

  • Label all vials immediately: "DANGER: CARDIAC TOXIN."

Visualized Decision Workflows

Diagram 1: PPE Selection Logic

This logic gate ensures you never under-protect based on the physical state of the toxin.

PPE_Selection Start Start: Handling this compound State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Containment Is Engineering Control (BSC/Hood) Available? Solid->Containment Concentration Concentration > 10mM? Liquid->Concentration Yes_Hood Use BSC Class II Containment->Yes_Hood Yes No_Hood STOP WORK High Risk Containment->No_Hood No PPE_Solid PPE: Double Nitrile + Tyvek + N95/P100 (Min) Yes_Hood->PPE_Solid High_Conc Treat as Solid (High Risk) Concentration->High_Conc Yes Low_Conc Standard Risk Concentration->Low_Conc No High_Conc->PPE_Solid PPE_Liquid PPE: Double Nitrile + Lab Coat + Safety Glasses Low_Conc->PPE_Liquid

Caption: Decision tree for selecting appropriate PPE based on physical state and engineering control availability.

Diagram 2: Emergency Spill Response

This workflow prioritizes containment over cleanup speed.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate & Signage (Do not breathe dust) Spill->Evacuate Assess 2. Assess State Evacuate->Assess Powder Powder Spill Assess->Powder Liquid Liquid Spill Assess->Liquid Cover 3. Cover with Wet Paper Towel (Prevent Dust) Powder->Cover Do NOT Sweep Absorb 3. Absorb with Pads/Vermiculite Liquid->Absorb Clean 4. Wipe with Soap/Water then 70% Ethanol Cover->Clean Absorb->Clean Dispose 5. Double Bag (Hazardous Waste) Clean->Dispose

Caption: Step-by-step spill response protocol emphasizing dust suppression for solids.

Disposal & Deactivation

Do NOT pour down the drain. Cardiac glycosides are environmental toxins and can persist in water systems.

  • Solid Waste: All contaminated gloves, weigh boats, and paper towels must be placed in a sealed hazardous waste bag (RCRA P-listed or equivalent protocol depending on jurisdiction).

  • Liquid Waste: Collect in a dedicated carboy labeled "Toxic Organic - Cardiac Glycosides."

  • Destruction: Incineration is the only approved method for final destruction [3].

References

  • National Institutes of Health (NIH) / NLM. Pharmacological treatment of cardiac glycoside poisoning: Mechanism of action and toxicity. Br J Clin Pharmacol. 2016 Mar; 81(3): 488–495. Link

  • StatPearls [Internet]. Cardiac Glycoside and Digoxin Toxicity. Treasure Island (FL): StatPearls Publishing; 2024 Jan. Link

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[2] OSHA Technical Manual (OTM) Section VI: Chapter 2. Link

  • Eurofins. The challenge of handling highly potent API and ADCs in analytical chemistry. European Pharmaceutical Review.[3] 2022. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.